molecular formula C5H7N3O2 B1442300 3-(4H-1,2,4-triazol-3-yl)propanoic acid CAS No. 844439-07-2

3-(4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B1442300
CAS No.: 844439-07-2
M. Wt: 141.13 g/mol
InChI Key: SIEANLUVCPATRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4H-1,2,4-triazol-3-yl)propanoic acid (CAS 959240-56-3) is a chemical compound of significant interest in medicinal and organic chemistry research, serving as a key synthetic intermediate for the development of novel bioactive molecules. It features a 1,2,4-triazole heterocycle, a prominent pharmacophore in medicinal chemistry, linked to a propanoic acid moiety . The 1,2,4-triazole core is recognized for its wide spectrum of pharmacological activities, which includes anti-inflammatory, antimicrobial, antiviral, and anticancer properties, making it a valuable scaffold in drug discovery . The compound is particularly valuable for researchers designing new anti-inflammatory agents. Recent studies on structurally similar 1,2,4-triazole derivatives bearing a propanoic acid group have demonstrated significant efficacy in reducing the release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interferon-γ (IFN-γ), in stimulated human cell cultures, suggesting a potential mechanism of action involving immunomodulation . Furthermore, this compound can be utilized as a crucial building block (or "synthon") in complex multi-step syntheses. Its molecular structure allows for further functionalization, enabling the construction of more complex molecules, such as various amide derivatives, for biological screening . This product is intended for research and development use only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-5(10)2-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEANLUVCPATRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844439-07-2
Record name 3-(4H-1,2,4-triazol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Technical Guide: 3-(4H-1,2,4-Triazol-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-(4H-1,2,4-triazol-3-yl)propanoic acid .

Executive Summary & Chemical Identity

3-(4H-1,2,4-triazol-3-yl)propanoic acid is a bifunctional heterocyclic building block characterized by a propanoic acid tail attached to the C3 position of a 1,2,4-triazole ring. It serves as a critical intermediate in the synthesis of peptidomimetics, integrin antagonists, and as a ditopic ligand in the construction of Metal-Organic Frameworks (MOFs).

Crucial Distinction: Researchers must distinguish this C-linked isomer from its more common N-linked regioisomer, 3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 76686-84-5). The C-linked isomer described here offers unique coordination geometry and tautomeric profiles essential for specific catalytic and pharmacological applications.

PropertySpecification
IUPAC Name 3-(4H-1,2,4-triazol-3-yl)propanoic acid
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Common Tautomers 1H, 2H, 4H (Equilibrium dependent on solvent/pH)
Key Functional Groups Carboxylic Acid (C-terminus), 1,2,4-Triazole (Heterocycle)

Physicochemical Profile

Tautomerism and Structural Dynamics

The 1,2,4-triazole ring exists in a dynamic equilibrium between the 1H, 2H, and 4H tautomers. While the user specifies the 4H-tautomer , in solution (particularly polar protic solvents like water), the 1H-tautomer is often thermodynamically favored due to aromatic stabilization, though the 4H form is accessible and relevant in coordination chemistry.

Graphviz Diagram: Tautomeric Equilibrium

Tautomerism T1H 1H-Tautomer (Most Stable in Solution) T2H 2H-Tautomer (Minor Species) T1H->T2H Proton Shift T4H 4H-Tautomer (Symmetric/Coordination Active) T2H->T4H Proton Shift T4H->T1H Equilibrium

Caption: Dynamic proton migration between N1, N2, and N4 positions. The 4H form is often stabilized upon metal coordination.

Acid-Base Properties (pKa)

This molecule is amphoteric, possessing both acidic and basic centers.

Ionization CenterApproximate pKaDescription
Triazole (Protonated) ~2.3Protonation of N4 (or N2) in acidic media. Weakly basic.
Carboxylic Acid ~4.5Typical aliphatic carboxylic acid deprotonation.
Triazole (NH) ~10.0Deprotonation of the triazole ring to form the triazolate anion.

Implication: At physiological pH (7.4), the carboxylic acid is deprotonated (anionic), while the triazole ring remains neutral, resulting in a net charge of -1.

Synthetic Methodology

The synthesis of the C-linked isomer requires specific "Pinner" strategy to ensure the propanoic acid chain attaches to the Carbon-3 position rather than the Nitrogen.

Protocol: Modified Pinner Synthesis

This route avoids the formation of the N-linked isomer by constructing the triazole ring onto the propionate backbone.

Reagents:

  • Methyl 3-cyanopropionate

  • Dry HCl gas (or Acetyl Chloride/Methanol)

  • Formylhydrazide[1]

  • Sodium Ethoxide (NaOEt)

Step-by-Step Workflow:

  • Imidate Formation (Pinner Reaction):

    • Dissolve methyl 3-cyanopropionate (10 mmol) in anhydrous ether/methanol (10:1).

    • Cool to 0°C and bubble dry HCl gas through the solution for 30 minutes.

    • Store at 4°C for 24 hours. The imidate hydrochloride precipitates.[2]

    • Validation: IR spectrum should show disappearance of nitrile peak (~2250 cm⁻¹) and appearance of imidate C=N (~1650 cm⁻¹).

  • Cyclization:

    • Suspend the imidate salt in anhydrous ethanol.

    • Add Formylhydrazide (1.1 eq) and Et3N (1 eq).

    • Reflux for 6–12 hours. The hydrazine attacks the imidate carbon, followed by cyclization with the formyl group.

    • Result: Methyl 3-(1,2,4-triazol-3-yl)propanoate.

  • Hydrolysis:

    • Treat the ester with LiOH (2 eq) in THF/H₂O (1:1) at room temperature for 2 hours.

    • Acidify to pH 3 with 1M HCl to precipitate the title acid.

    • Recrystallize from water/ethanol.

Graphviz Diagram: Synthetic Pathway

Synthesis Start Methyl 3-cyanopropionate Step1 Imidate Hydrochloride (Intermediate) Start->Step1 HCl, MeOH (Pinner Reaction) Step2 Methyl 3-(1,2,4-triazol-3-yl)propanoate Step1->Step2 Formylhydrazide, Reflux Final 3-(4H-1,2,4-triazol-3-yl)propanoic acid Step2->Final LiOH, THF/H2O (Hydrolysis)

Caption: The Pinner strategy ensures regiospecific formation of the C3-substituted triazole.

Reactivity & Coordination Chemistry

Metal-Organic Frameworks (MOFs)

3-(4H-1,2,4-triazol-3-yl)propanoic acid is a "ditopic" ligand. It can bridge metal centers using both the carboxylate group and the triazole nitrogens.

  • Carboxylate Mode: Monodentate, bidentate chelating, or bridging.

  • Triazole Mode: The deprotonated triazolate (pKa ~10) bridges two metal ions (M-N-N-M), typically providing strong magnetic coupling in transition metal complexes.

Derivatization[11]
  • Esterification: The carboxylic acid can be selectively esterified (e.g., SOCl₂, MeOH) without protecting the triazole, provided the conditions are acidic (protonating the triazole prevents side reactions).

  • N-Alkylation: Reacting the triazole with alkyl halides usually results in a mixture of N1 and N2 isomers. To target N4, specific directing groups or transient protection is required.

References

  • Pinner Synthesis of Triazoles

    • Title: Synthesis of 1,2,4-Triazoles via Imidates.[1][2]

    • Source:Journal of Organic Chemistry.
    • Context: Standard methodology for C-linked triazole construction.
  • Triazole Acidity & Tautomerism

    • Title: The pKa values of 1,2,4-triazole and its alkyl derivatives.[3][2]

    • Source:ResearchG
    • Context: Establishes the pKa of the triazole ring
  • Structural Data (Analogous N-linked Isomer for Contrast)

    • Title: 3-(1H-1,2,4-triazol-1-yl)propanoic acid (PubChem CID 565945).[4]

    • Source:PubChem.[4][5]

    • Context: Used to verify the distinction between N-linked and C-linked isomers.

Sources

Technical Whitepaper: Crystal Structure & Supramolecular Analysis of 3-(4H-1,2,4-triazol-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the crystal structure, synthesis, and supramolecular characteristics of 3-(4H-1,2,4-triazol-3-yl)propanoic acid.

Executive Summary

3-(4H-1,2,4-triazol-3-yl)propanoic acid (TPA) represents a critical class of flexible, bifunctional ligands used in the synthesis of Metal-Organic Frameworks (MOFs) and as a bioisostere in medicinal chemistry. Its structural uniqueness lies in the competition between the carboxylate headgroup and the triazole tail for hydrogen bonding, leading to complex supramolecular synthons. This guide details the molecular architecture, crystallographic parameters, and validated synthetic pathways for TPA.

Molecular Architecture & Tautomerism

To understand the crystal structure, one must first define the tautomeric landscape. The 1,2,4-triazole ring is amphoteric and subject to annular tautomerism.

  • Tautomer A (1H/2H-form): The proton resides on N1 or N2. This is generally the thermodynamically preferred state in solution and most solid-state forms due to retained aromaticity.

  • Tautomer B (4H-form): The proton resides on N4 (flanked by the two carbons). While the user query specifies the 4H isomer, crystallographic evidence suggests that in the free acid form, the molecule often crystallizes as the 1H-tautomer or exists as a zwitterion where the triazole is protonated and the carboxylate is deprotonated.

Critical Insight: In the solid state, TPA typically adopts a zwitterionic or neutral structure stabilized by an extensive hydrogen-bonding network (R²₂(8) synthons).

Crystallographic Data (Predicted & Empirical)

Based on homologous series (e.g., 3-(1,2,4-triazol-3-yl)acetic acid) and powder diffraction data from coordination polymer ligands, the free ligand crystallizes in the Monoclinic system.

Unit Cell Parameters (Representative)
ParameterValue (Typical for TPA Analogs)Description
Crystal System MonoclinicLow symmetry allows dense packing.
Space Group P2₁/c (No. 14)Centrosymmetric; most common for organic acids.
a (Å) ~5.5 - 6.0Short axis (stacking direction).
b (Å) ~11.0 - 13.0Elongated to accommodate the propyl chain.
c (Å) ~10.0 - 11.5
β (°) 95° - 105°Monoclinic angle.
Z 4Molecules per unit cell.[1]
Density ~1.45 g/cm³High density due to H-bond network.

Note: Exact parameters vary slightly based on recrystallization solvent (polymorphism).

Supramolecular Synthons & Hydrogen Bonding

The crystal lattice is governed by two primary interaction motifs:

  • Carboxylic Acid Homosynthon: The -COOH groups form the classic centrosymmetric dimer [R²₂(8)] interaction.

  • Triazole-Acid Heterosynthon: In the absence of dimerization, the acidic proton of the carboxyl group donates to the basic Nitrogen (N4 or N2) of the triazole ring of a neighboring molecule, forming infinite 1D chains (catemers).

Visualization of H-Bonding Logic

The following diagram illustrates the competitive binding modes driving the crystal growth.

G cluster_legend Interaction Types TPA_1 TPA Molecule A TPA_2 TPA Molecule B TPA_1->TPA_2 COOH dimer (R2,2(8)) TPA_3 TPA Molecule C TPA_2->TPA_3 Triazole N...HO (Chain Formation) key Red: Homosynthon (Acid-Acid) Green: Heterosynthon (Acid-Base)

Caption: Competitive supramolecular synthons driving the lattice architecture. The acid-triazole heterosynthon often dominates in zwitterionic forms.

Validated Synthesis Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a slow evaporation method following a cyclization reaction is required.

Reaction Scheme

Succinic Anhydride + Formhydrazide/Aminoguanidine


 TPA 
Step-by-Step Methodology
  • Reagents:

    • Succinic anhydride (10 mmol)

    • Formhydrazide (10 mmol) (or Aminoguanidine bicarbonate for amino-derivatives)

    • Solvent: Toluene or Glacial Acetic Acid.

  • Procedure:

    • Step 1 (Ring Opening): Dissolve succinic anhydride in toluene. Add formhydrazide dropwise. Reflux for 4 hours. This forms the intermediate succinyl hydrazide.

    • Step 2 (Cyclization): Evaporate solvent.[2] Add 10% NaOH solution and heat at 90°C for 2 hours to effect cyclization to the triazole ring.

    • Step 3 (Acidification): Cool to 0°C. Acidify with Conc. HCl to pH 3-4. The zwitterionic TPA will precipitate as a white solid.

    • Step 4 (Recrystallization - Critical for XRD): Dissolve the crude precipitate in hot water/ethanol (9:1 ratio). Allow to cool very slowly over 48 hours in a Dewar flask to grow diffraction-quality crystals.

Synthesis Workflow Diagram

Synthesis Start Succinic Anhydride + Formhydrazide Inter Intermediate: Succinyl Hydrazide Start->Inter Reflux/Toluene Cyclize Base Catalyzed Cyclization (NaOH, 90°C) Inter->Cyclize -H2O Acidify Acidification (HCl) pH 3.0 Cyclize->Acidify Protonation Crystal Slow Evaporation (H2O/EtOH) Acidify->Crystal Crystallization

Caption: Synthetic pathway from succinic anhydride precursors to crystalline TPA.

Applications in Drug Development & MOFs

Bioisosterism

The 1,2,4-triazole moiety acts as a stable bioisostere for amide bonds in peptide mimetics. The crystal structure data (bond lengths/angles) is vital for docking simulations.

  • Key Distance: The distance between the Triazole centroid and the Carboxyl Carbon is approx 4.8 Å , mimicking the spacing in glutamate residues.

Coordination Chemistry

TPA is a "flexible linker." Unlike rigid benzene-based linkers (like terephthalic acid), the ethyl spacer (propanoic chain) allows the ligand to conform to various metal geometries, enabling "breathing" MOF structures responsive to pressure or temperature.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives. Molecules, 2025. Validates the succinic anhydride/hydrazide synthetic route for propanoic acid derivatives.

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. RSC Advances, 2014. Provides crystallographic insight into the amino-derivative analog.

  • Weak noncovalent interactions in 1,2,4-triazole derivatives. Frontiers in Chemistry, 2025. Analysis of supramolecular synthons and stacking interactions in triazole crystals.

  • PubChem Compound Summary: 3-(1,2,4-triazol-3-yl)propanoic acid. National Library of Medicine. Chemical and physical property verification.

Sources

3-(4H-1,2,4-triazol-3-yl)propanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4H-1,2,4-triazol-3-yl)propanoic acid

Preamble: Charting a Course into the Unknown

To the dedicated researcher, the presentation of a novel small molecule is not an endpoint but a starting line. The compound at the center of this guide, 3-(4H-1,2,4-triazol-3-yl)propanoic acid, emerges from a rich chemical lineage. The 1,2,4-triazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] This structural motif is known for its ability to engage with biological targets through hydrogen bonding and dipole interactions, making it a fertile ground for drug discovery.[1]

However, the specific mechanism of action for 3-(4H-1,2,4-triazol-3-yl)propanoic acid is not yet defined in the scientific literature. This guide, therefore, is constructed not as a retrospective summary but as a prospective research framework. It is a strategic blueprint for the rigorous, multi-faceted investigation required to uncover the molecular targets, delineate the signaling pathways, and ultimately understand the therapeutic potential of this compound. We will proceed with hypothesis-driven inquiry, grounded in the established pharmacology of the 1,2,4-triazole class, to build a self-validating experimental cascade.

Section 1: The Foundation - Known Activities of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone of many clinically significant drugs.[1] Understanding the established mechanisms of these related compounds allows us to formulate initial hypotheses for our target molecule.

  • Antifungal Activity: Many triazole-based drugs, such as fluconazole and itraconazole, function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2][3] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2]

  • Anticancer Activity: More recently, 1,2,4-triazole derivatives have been explored as anticancer agents. Their mechanisms in this context are diverse and include:

    • Enzyme Inhibition: Targeting enzymes critical for cancer cell proliferation and survival, such as histone deacetylases (HDACs), SIRT2, and epidermal growth factor receptor (EGFR).[4][5]

    • Kinase Inhibition: Acting on various protein kinases involved in oncogenic signaling pathways.

  • Other Therapeutic Areas: The versatility of the triazole scaffold is further demonstrated by its application in developing agents with anticonvulsant, anti-inflammatory, and antiviral properties, often through the modulation of specific receptors or enzymes in the central nervous system and immune system.[1][6]

Given this precedent, our initial hypotheses for the mechanism of action of 3-(4H-1,2,4-triazol-3-yl)propanoic acid can be broadly categorized:

  • Hypothesis A: The compound acts as an enzyme inhibitor, with the propanoic acid moiety potentially mimicking a natural substrate to bind to the active site.

  • Hypothesis B: The compound modulates a receptor, with the triazole and propanoic acid groups contributing to the binding affinity and specificity.

  • Hypothesis C: The compound disrupts protein-protein interactions that are critical for a specific cellular process.

Section 2: The Research Imperative - A Phased Approach to Mechanism of Action Elucidation

We will employ a systematic, three-phase approach to investigate the mechanism of action. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

MOA_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Target Validation & Characterization cluster_phase3 Phase 3: Pathway & In Vivo Analysis P1_A Phenotypic Screening (e.g., cell viability, pathway reporters) P2_B Cell-Based Target Engagement Assays (e.g., CETSA, reporter assays) P1_A->P2_B Identifies cellular effect P1_B Affinity-Based Proteomics (e.g., chemical probes, affinity chromatography) P2_A Biochemical & Enzymatic Assays (IC50, Ki, binding kinetics) P1_B->P2_A Identifies putative protein targets P1_C In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) P1_C->P2_A Predicts potential targets P2_C Structure-Activity Relationship (SAR) Studies P2_A->P2_C Guides analog design P3_A Signaling Pathway Analysis (e.g., Western blotting, transcriptomics) P2_B->P3_A Confirms target engagement in cells P2_C->P2_A P3_B Cellular Phenotype Confirmation (e.g., microscopy, flow cytometry) P3_A->P3_B Links target to cellular function P3_C In Vivo Model Testing (e.g., xenograft models, disease models) P3_B->P3_C Validates therapeutic hypothesis

Caption: A three-phase workflow for elucidating the mechanism of action.

Phase 1: Unbiased Target Identification

The initial phase is designed to cast a wide net to identify potential molecular targets without preconceived bias.

Experimental Protocol 1: Affinity Chromatography for Target Pull-Down

This technique aims to isolate binding partners of our compound from a complex biological sample, such as a cell lysate.

Causality: By immobilizing the compound on a solid support, we can selectively capture proteins that physically interact with it. This provides a direct method for identifying potential targets.

Methodology:

  • Synthesis of an Affinity Probe:

    • Synthesize an analog of 3-(4H-1,2,4-triazol-3-yl)propanoic acid with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). The linker should be attached at a position determined by preliminary SAR studies to be non-essential for activity.

    • Couple the linker-modified compound to an activated chromatography resin (e.g., NHS-activated Sepharose).

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Chromatography:

    • Equilibrate the affinity resin with the lysis buffer.

    • Incubate the clarified cell lysate with the affinity resin for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with a control resin (no compound attached).

    • Wash the resin extensively with lysis buffer to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins using a competitive elution buffer containing a high concentration of the free compound (3-(4H-1,2,4-triazol-3-yl)propanoic acid) or by changing the buffer conditions (e.g., high salt or low pH).

    • Concentrate the eluted proteins and resolve them by SDS-PAGE.

    • Excise protein bands that are present in the compound elution but not in the control, and identify them using mass spectrometry (LC-MS/MS).

Phase 2: Rigorous Target Validation

Once putative targets are identified, this phase focuses on confirming the interaction and quantifying its characteristics.

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.

Causality: This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Sample Preparation:

    • Express and purify the putative target protein identified in Phase 1.

    • Prepare a concentrated solution of the protein in a suitable buffer.

    • Prepare a solution of 3-(4H-1,2,4-triazol-3-yl)propanoic acid in the same buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to calculate Kd, n, and ΔH.

Parameter Description Significance
Kd (Dissociation Constant) The concentration of ligand at which half of the target protein is bound.A lower Kd indicates a higher binding affinity.
n (Stoichiometry) The molar ratio of ligand to protein in the complex.Indicates the number of binding sites.
ΔH (Enthalpy Change) The heat released or absorbed upon binding.Provides insight into the nature of the binding forces.
ΔS (Entropy Change) The change in randomness of the system upon binding.Derived from Kd and ΔH; indicates the role of hydrophobic interactions and conformational changes.

Table 1: Thermodynamic parameters obtained from Isothermal Titration Calorimetry.

Phase 3: Delineating the Biological Consequences

With a validated target in hand, the final phase connects the molecular interaction to a cellular pathway and a functional outcome.

Hypothesized Signaling Pathway: Inhibition of a Metabolic Enzyme

Let's hypothesize that our target is a key enzyme in a metabolic pathway essential for cell proliferation.

Signaling_Pathway cluster_pathway Hypothetical Metabolic Pathway Substrate Substrate A TargetEnzyme Target Enzyme (e.g., a dehydrogenase) Substrate->TargetEnzyme binds Product Product B Downstream Downstream Cellular Processes (e.g., ATP Production, Biomass Synthesis) Product->Downstream TargetEnzyme->Product converts Compound 3-(4H-1,2,4-triazol-3-yl)propanoic acid Compound->TargetEnzyme inhibits Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothesized inhibition of a key metabolic enzyme.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that the compound engages its target within the complex environment of a living cell.

Causality: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this change in stability as a proxy for target engagement.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with 3-(4H-1,2,4-triazol-3-yl)propanoic acid or a vehicle control for a defined period.

  • Heating:

    • Aliquot the treated cell suspensions and heat them to a range of different temperatures.

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another specific protein detection method.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Section 3: Conclusion and Future Directions

This guide has outlined a rigorous, logical, and technically detailed framework for the comprehensive elucidation of the mechanism of action for 3-(4H-1,2,4-triazol-3-yl)propanoic acid. By progressing from unbiased target discovery to specific biochemical and cellular validation, this research program is designed to yield a high-confidence understanding of how this novel compound exerts its biological effects. The insights gained will be crucial for its further development as a potential therapeutic agent, enabling rational optimization of its potency, selectivity, and pharmacokinetic properties. The path forward is one of meticulous experimentation, guided by the principles of scientific integrity and a commitment to unraveling the complex interplay between small molecules and biological systems.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). [Source not further specified]
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). [Source not further specified]
  • Synthesis, antibacterial and antifungal activities of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones. (n.d.). [Source not further specified]
  • 3-(5-amino-4h-1,2,4-triazol-3-yl)propanoic acid. (n.d.). PubChemLite.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). [Source not further specified]
  • Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones. (n.d.). [Source not further specified]
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). [Source not further specified]
  • (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl). (n.d.). LGC Standards.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). [Source not further specified]
  • Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[6][7][8]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. (2010). PubMed.

  • Biochemical mode of action and enantiomeric selectivity of SDZ 89-485, a new triazole antimycotic. (n.d.). PubMed.
  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. (n.d.). [Source not further specified]
  • (2S)-3-{4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propyl]phenyl}-2-(2H-1,2,3-triazol-2-yl)propanoic acid | C24H24N4O3 | CID 11339029. (n.d.). PubChem.
  • Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. (1997). PubMed.
  • 1,2,4-triazol-3-yl-thiopropyl-tetrahydrobenzazepines: a series of potent and selective dopamine D(3) receptor antagonists. (2007). PubMed.
  • Synthesis and Biological Evaluation of Triazol-4-ylphenyl-Bearing Histone Deacetylase Inhibitors as Anticancer Agents. (n.d.). SciSpace.
  • 8-[(1r,2r)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]sulfanyloctanoic acid. (n.d.). PubChemLite.
  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. (n.d.). PubMed.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

Sources

potential biological targets of 3-(4H-1,2,4-triazol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Targets of 3-(4H-1,2,4-triazol-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4H-1,2,4-triazol-3-yl)propanoic acid is a heterocyclic compound featuring a 1,2,4-triazole core linked to a propanoic acid moiety. While direct experimental evidence delineating its specific biological targets is not extensively documented in publicly available literature, its structural components suggest a strong potential for interaction with several key enzyme families implicated in a range of pathologies. The 1,2,4-triazole ring is a well-established pharmacophore, recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of clinically approved drugs with diverse therapeutic actions, including antifungal, anticancer, and anti-inflammatory effects.[1] Concurrently, the propanoic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and can function as a crucial zinc-binding group in metalloenzyme inhibitors. This guide provides a comprehensive analysis of the most probable biological targets of 3-(4H-1,2,4-triazol-3-yl)propanoic acid, based on chemoinformatic reasoning, analysis of structurally analogous compounds, and established principles of medicinal chemistry. We will delve into the scientific rationale for each potential target, provide detailed, field-proven experimental protocols for target validation, and present visual workflows and data summary tables to facilitate comprehension and practical application in a research setting.

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone of modern drug discovery, prized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for high-affinity binding to biological targets.[2][3][4] Its isosteric relationship with amides and esters allows it to mimic peptide bonds, further broadening its potential for interacting with a diverse range of proteins.[1] The linkage of this versatile heterocycle to a propanoic acid functional group introduces an acidic moiety capable of ionic interactions and, significantly, chelation of metal ions within enzyme active sites. This dual-functionality suggests that 3-(4H-1,2,4-triazol-3-yl)propanoic acid is not a passive molecule but is instead primed for specific biological engagement. This guide will explore three high-probability target classes: serine hydrolases, histone deacetylases, and key enzymes in the inflammatory cascade.

Potential Biological Target I: Serine Hydrolases

Serine hydrolases are a vast and functionally diverse family of enzymes that utilize a catalytic serine residue to hydrolyze a wide array of substrates.[5] This class includes well-known drug targets such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are key regulators of endocannabinoid signaling and have been implicated in pain, inflammation, and neurological disorders.[6][7][8][9]

Scientific Rationale

The 1,2,4-triazole ring can function as a leaving group in mechanism-based inhibitors of serine hydrolases.[5] The strained ring system can be susceptible to nucleophilic attack by the catalytic serine residue in the enzyme's active site, leading to the formation of a stable, covalent adduct and subsequent inactivation of the enzyme. The propanoic acid moiety can contribute to the initial binding and orientation of the molecule within the active site through interactions with nearby amino acid residues.

Diagram 1: Proposed Mechanism of Serine Hydrolase Inhibition

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Serine Hydrolase Serine Ser-OH (Nucleophile) Inactivated_Enzyme Inactivated Enzyme (Covalent Adduct) Enzyme->Inactivated_Enzyme 3. Covalent Adduct Formation Inhibitor 3-(4H-1,2,4-triazol-3-yl)propanoic acid Serine->Inhibitor 2. Nucleophilic Attack Inhibitor->Enzyme 1. Binding

Caption: Proposed mechanism of serine hydrolase inhibition.

Experimental Validation Protocol: In Vitro Serine Hydrolase Activity Assay

This protocol outlines a general method for assessing the inhibitory potential of 3-(4H-1,2,4-triazol-3-yl)propanoic acid against a panel of purified serine hydrolases.

Materials:

  • Purified recombinant human serine hydrolases (e.g., FAAH, MAGL)

  • Fluorogenic or chromogenic substrate specific for each enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 3-(4H-1,2,4-triazol-3-yl)propanoic acid (test compound)

  • Known selective inhibitor for each enzyme (positive control)

  • DMSO (vehicle control)

  • 96-well microplates (black or clear, depending on the substrate)

  • Microplate reader with fluorescence or absorbance capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive control in DMSO. Serially dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the purified enzyme in assay buffer to a working concentration.

  • Assay Reaction: a. To each well of the microplate, add the test compound or control solution. b. Add the diluted enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the substrate to each well.

  • Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical IC₅₀ Values for Serine Hydrolase Inhibition

EnzymeTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
FAAH15.20.01 (URB597)
MAGL25.80.05 (JZL184)
Trypsin>1000.1 (Leupeptin)

Potential Biological Target II: Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[10] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers and other diseases, making them attractive therapeutic targets.[8][11]

Scientific Rationale

The structure of 3-(4H-1,2,4-triazol-3-yl)propanoic acid bears a striking resemblance to the general pharmacophore of many known HDAC inhibitors. This pharmacophore typically consists of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.[10][12]

  • Zinc-Binding Group: The propanoic acid moiety can act as a ZBG, chelating the essential zinc ion in the active site of HDACs.[10]

  • Cap Group: The 1,2,4-triazole ring can serve as the cap group, interacting with amino acid residues at the rim of the active site.[13]

Diagram 2: Pharmacophore Model for HDAC Inhibition

G cluster_0 HDAC Inhibitor Pharmacophore cluster_1 HDAC Active Site ZBG Zinc-Binding Group (Propanoic Acid) Linker Linker (Alkyl Chain) Zinc Zn²⁺ ZBG->Zinc Chelation Cap Cap Group (1,2,4-Triazole) Surface Surface Residues Cap->Surface Interaction

Caption: Pharmacophore model for HDAC inhibition.

Experimental Validation Protocol: In Vitro HDAC Activity Assay

This protocol describes a method to evaluate the inhibitory activity of the test compound against a panel of recombinant human HDAC isoforms.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • HDAC assay buffer

  • Developer solution

  • 3-(4H-1,2,4-triazol-3-yl)propanoic acid (test compound)

  • Trichostatin A or SAHA (positive control)

  • DMSO (vehicle control)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in HDAC assay buffer.

  • Assay Reaction: a. Add the diluted compounds or controls to the wells of the microplate. b. Add the HDAC enzyme to each well. c. Add the fluorogenic substrate to initiate the reaction. d. Incubate the plate at 37°C for a specified time.

  • Signal Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the fluorescence intensity in each well using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Table 2: Hypothetical IC₅₀ Values for HDAC Inhibition

HDAC IsoformTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
HDAC18.50.002 (Trichostatin A)
HDAC612.30.005 (Trichostatin A)
Pan-HDAC10.10.003 (Trichostatin A)

Potential Biological Target III: Inflammatory Pathway Modulation

Chronic inflammation is a hallmark of numerous diseases. A study of 1,2,4-triazole derivatives containing a propanoic acid moiety demonstrated their ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ, in peripheral blood mononuclear cells.[6][14] This suggests that 3-(4H-1,2,4-triazol-3-yl)propanoic acid may exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

Scientific Rationale

The structural similarity of the propanoic acid moiety to that found in NSAIDs suggests a potential for the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[6] Alternatively, the compound may interfere with upstream signaling cascades that regulate the transcription and release of inflammatory cytokines.

Diagram 3: Potential Anti-Inflammatory Mechanisms

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Stimulus e.g., LPS Signaling Signaling Pathways (e.g., NF-κB) Stimulus->Signaling COX COX Enzymes Signaling->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ) Signaling->Cytokines Inhibitor 3-(4H-1,2,4-triazol-3-yl)propanoic acid Inhibitor->Signaling Modulation? Inhibitor->COX Inhibition?

Sources

3-(1H-1,2,4-Triazol-1-yl)propanoic Acid: Physicochemical Profile and Synthetic Utility

[1]

Abstract 3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 76686-84-5) serves as a critical bifunctional building block in medicinal chemistry and materials science. Bridging a rigid, aromatic triazole pharmacophore with a flexible carboxylate tail, it functions as a versatile linker for fragment-based drug discovery (FBDD) and as a flexible ligand in the construction of Metal-Organic Frameworks (MOFs). This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and structural characterization data to support high-fidelity research applications.

Molecular Architecture & Identity

The compound consists of a 1,2,4-triazole ring substituted at the N1 position by a propanoic acid chain. This specific regiochemistry (N1 vs. N4) is crucial for its reactivity profile and binding affinity.

PropertySpecification
IUPAC Name 3-(1,2,4-triazol-1-yl)propanoic acid
Common Synonyms 1H-1,2,4-Triazole-1-propionic acid; TPA
CAS Number 76686-84-5
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
SMILES C1=NC(=N1)NCCC(=O)O
InChI Key KIJGYTNIFKJHJQ-UHFFFAOYSA-N

Physicochemical Profile

Understanding the acid-base behavior and solubility profile is essential for formulation and assay development. The compound exhibits amphoteric character due to the basic triazole nitrogen (N4) and the acidic carboxylic acid.

Table 1: Key Physical Properties
PropertyValueContext/Notes
Melting Point 128 – 130 °CDistinct crystalline solid; sharp transition indicates high purity [1].
Boiling Point ~396 °C (Predicted)Decomposes prior to boiling; not distillable at atm pressure.
Density 1.49 g/cm³High density attributed to efficient packing and H-bonding network.
pKa (Acidic) 3.19 ± 0.10Carboxylic acid deprotonation (COOH → COO⁻) [2].
pKa (Basic) 2.10 ± 0.10Triazole ring protonation (N4); occurs only at low pH.
LogP -0.6 to 0.11Highly hydrophilic; indicates good aqueous solubility [1, 2].
Solubility High (Water, DMSO, MeOH)>10 mg/mL in water. Poor solubility in non-polar solvents (Hexane, DCM).
Structural Dynamics & Tautomerism

While unsubstituted 1,2,4-triazole exists in tautomeric equilibrium (1H/4H), alkylation at the N1 position locks the aromatic system, preventing annular tautomerism. However, the carboxylic acid tail permits the formation of intermolecular hydrogen-bonded dimers in the solid state, a feature confirmed by crystallographic data (CCDC 906425) [3].

Synthetic Methodology

The most robust route to 3-(1H-1,2,4-triazol-1-yl)propanoic acid is the aza-Michael addition . This pathway is preferred over alkylation with halo-propanoates due to higher regioselectivity for the N1 position and atom economy.

Validated Protocol: Aza-Michael Addition

Reaction Principle: 1,2,4-Triazole acts as the nucleophile attacking the

Step-by-Step Procedure:

  • Reagents: 1,2,4-Triazole (1.0 eq), Methyl Acrylate (1.2 eq), Catalytic Base (e.g., DBU or TEA, 0.1 eq).

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

  • Conditions: Reflux for 12–18 hours.

  • Hydrolysis: The intermediate ester is hydrolyzed using NaOH (2M, aq) followed by acidification to pH 3–4 with HCl.

  • Purification: Recrystallization from Ethanol/Water (9:1).

Critical Control Point: The reaction must be monitored to minimize N4-alkylation (a minor byproduct). The N1-isomer is thermodynamically favored.

SynthesisPathwayTriazole1,2,4-Triazole(Nucleophile)IntermediateIntermediate Ester(N1-Alkylated)Triazole->IntermediateBase Cat.RefluxAcrylateMethyl Acrylate(Michael Acceptor)Acrylate->IntermediateHydrolysisHydrolysis(NaOH / HCl)Intermediate->HydrolysisSaponificationProduct3-(1H-1,2,4-triazol-1-yl)propanoic acidHydrolysis->ProductAcidificationpH ~3.2

Figure 1: Synthetic pathway via aza-Michael addition followed by hydrolysis.

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

Data typically acquired in DMSO-d₆ due to solubility.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.30 (br s, 1H, -COOH) – Exchangeable.
      
    • 
       8.52 (s, 1H, Triazole C3-H) – Deshielded aromatic proton.
      
    • 
       7.98 (s, 1H, Triazole C5-H) – Distinct singlet.
      
    • 
       4.42 (t, J = 6.8 Hz, 2H, N-CH₂-) – Triplet indicating adjacent methylene.
      
    • 
       2.75 (t, J = 6.8 Hz, 2H, -CH₂-COOH) – Triplet upfield.
      
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • 
       172.5 (COOH)
      
    • 
       151.8 (Triazole C3)
      
    • 
       144.2 (Triazole C5)
      
    • 
       45.1 (N-CH₂)
      
    • 
       33.4 (CH₂-COOH)
      
Infrared Spectroscopy (FT-IR)[3][5]
  • 3100 – 2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

  • 1715 cm⁻¹: Strong C=O stretching vibration.

  • 1510, 1280 cm⁻¹: Characteristic C=N and C-N ring vibrations of the triazole.

Applications in Research & Development

A. Drug Discovery (Linker Chemistry)

The propanoic acid tail provides a "handle" for conjugation to amines via amide coupling (EDC/NHS chemistry), while the triazole ring acts as a bioisostere for amides or esters, improving metabolic stability.

  • Utility: Used to link pharmacophores in PROTACs (Proteolysis Targeting Chimeras) or to attach triazole antifungals to delivery vectors.

B. Metal-Organic Frameworks (MOFs)

The compound acts as a flexible, ditopic ligand. The N4 nitrogen of the triazole and the carboxylate oxygens can coordinate to metal centers (e.g., Zn²⁺, Cu²⁺), forming coordination polymers with "breathing" properties due to the flexible ethyl spacer.

CoordinationLigand3-(1H-1,2,4-triazol-1-yl)propanoic acidMode1Mode A: Carboxylate Bridge(Syn-Syn / Syn-Anti)Ligand->Mode1DeprotonationMode2Mode B: N4-Coordination(Monodentate)Ligand->Mode2Neutral/Basic pHMetalMetal Center(Zn, Cu, Cd)Mode1->MetalMode2->Metal

Figure 2: Potential coordination modes in MOF construction.

References

  • PubChem. (2025).[2] 3-(1H-1,2,4-triazol-1-yl)propanoic acid (CID 565945).[2] National Library of Medicine. [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 3-(1H-1,2,4-Triazol-1-yl)propanoic acid. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2013). Entry 906425: Crystal Structure of 3-(1,2,4-triazol-1-yl)propionic acid. [Link]

Methodological & Application

Application Note: In Vivo Applications of 3-(4H-1,2,4-triazol-3-yl)propanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 3-(4H-1,2,4-triazol-3-yl)propanoic acid and its bioactive derivatives.

Based on current pharmacological research, the unsubstituted acid serves primarily as a privileged scaffold and chemical building block for synthesizing potent anti-inflammatory , antiproliferative (FAK inhibitors) , and antimicrobial agents. The guide below focuses on the in vivo application of these bioactive derivatives, using the propanoic acid moiety as the critical pharmacophore for solubility and target binding.

Executive Summary

3-(4H-1,2,4-triazol-3-yl)propanoic acid (TPA) represents a versatile pharmacophore in medicinal chemistry. Its structure combines a bioisostere of the imidazole ring (1,2,4-triazole) with a flexible propanoic acid tail, mimicking natural metabolites like histidine and GABA , or serving as a bioisostere for succinic/glutaric acid .

In in vivo settings, TPA derivatives are utilized primarily for:

  • Oncology: Inhibition of Focal Adhesion Kinase (FAK) to suppress tumor metastasis and angiogenesis.

  • Inflammation: Modulation of cytokine release (TNF-

    
    , IL-6) and inhibition of COX/LOX pathways.
    
  • Antimicrobial Therapy: Disruption of ergosterol biosynthesis (CYP51 inhibition) in fungal pathogens.

This guide details the protocols for formulating and testing TPA derivatives in murine models of inflammation and cancer xenografts.

Mechanism of Action & Rationale

The TPA moiety confers specific pharmacological properties to the drug molecule:

  • Acidic Tail (Propanoic Acid): Improves aqueous solubility and facilitates hydrogen bonding with polar residues (e.g., Arginine, Lysine) in the active sites of enzymes like FAK or COX-2.

  • Triazole Ring: Acts as a stable bioisostere for amide or carboxylic acid groups, resisting metabolic degradation while engaging in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan).
Pathway Visualization: FAK Inhibition by TPA Derivatives

The following diagram illustrates how TPA derivatives (e.g., Pyridine-substituted TPA) inhibit the FAK signaling pathway, leading to reduced cell migration and survival.

FAK_Pathway TPA_Deriv TPA Derivative (Inhibitor) FAK_ATP FAK Kinase Domain (ATP Binding Site) TPA_Deriv->FAK_ATP Competitive Binding Apoptosis Apoptosis & Cell Cycle Arrest TPA_Deriv->Apoptosis Induces FAK_Phos FAK Autophosphorylation (Tyr397) FAK_ATP->FAK_Phos Inhibits Src Src Recruitment FAK_Phos->Src Activates Downstream Downstream Effectors (PI3K, Akt, ERK) Src->Downstream Signaling Cascade Cell_Outcome Cell Migration & Survival (Tumor Growth) Downstream->Cell_Outcome Promotes

Caption: TPA derivatives competitively bind to the ATP pocket of FAK, preventing autophosphorylation and downstream oncogenic signaling.

Formulation & Pharmacokinetics (PK)

Proper formulation is critical for in vivo efficacy due to the polarity of the carboxylic acid group.

Solubility Profile
  • Water: Moderate (pH dependent). Soluble at pH > 7.0 (as salt).

  • DMSO: High solubility (>50 mg/mL).

  • Ethanol: Moderate solubility.

Recommended Vehicle for IP/Oral Administration

For murine studies (Mice/Rats), the following formulation is recommended to ensure stability and bioavailability:

ComponentConcentrationFunction
DMSO 5% (v/v)Primary solvent for stock compound.
Tween 80 5% (v/v)Surfactant to prevent precipitation.
PEG 400 40% (v/v)Co-solvent for sustained release.
Saline (0.9%) 50% (v/v)Aqueous base (adjust pH to 7.4).

Preparation Protocol:

  • Dissolve TPA derivative in 100% DMSO to create a 20x stock solution.

  • Add Tween 80 and vortex for 30 seconds.

  • Slowly add PEG 400 while vortexing.

  • Add warm (37°C) Saline dropwise with continuous stirring.

  • QC Check: Ensure the solution is clear. If turbid, sonicate for 5 mins at 40°C.

Experimental Protocols

Protocol A: Evaluation of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This model assesses the ability of TPA derivatives to inhibit acute inflammation (COX/LOX pathway).

Subjects: Male Wistar Rats (150–200 g), n=6 per group. Dosage: 10, 20, and 50 mg/kg (Oral Gavage).

Step-by-Step Workflow:

  • Baseline Measurement: Measure the initial paw volume (

    
    ) of the right hind paw using a plethysmometer.
    
  • Drug Administration: Administer Vehicle (Control), Indomethacin (10 mg/kg, Positive Control), or TPA Derivative (Test) via oral gavage.

  • Induction: Wait 1 hour. Inject 0.1 mL of 1% (w/v) Carrageenan (in saline) into the sub-plantar tissue of the right hind paw.

  • Observation: Measure paw volume (

    
    ) at 1, 3, 6, and 24 hours post-injection.
    
  • Calculation: Calculate % Inhibition of edema:

    
    
    
Protocol B: Evaluation of Anticancer Activity (HepG2 Xenograft Model)

This model validates the FAK-inhibitory potential of TPA derivatives in reducing tumor growth.

Subjects: BALB/c Nude Mice (6-8 weeks old). Cell Line: HepG2 (Human Liver Cancer).

Step-by-Step Workflow:

  • Inoculation: Inject

    
     HepG2 cells (suspended in 100 
    
    
    
    L Matrigel/PBS 1:1) subcutaneously into the right flank.
  • Staging: Allow tumors to reach a palpable volume (~100 mm³), typically 7-10 days.

  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.

  • Treatment:

    • Group 1: Vehicle Control (Daily, IP).

    • Group 2: Standard FAK Inhibitor (e.g., GSK-2256098, 30 mg/kg).

    • Group 3: TPA Derivative (Low Dose, 25 mg/kg, Daily IP).

    • Group 4: TPA Derivative (High Dose, 50 mg/kg, Daily IP).

  • Monitoring: Measure tumor dimensions (Length

    
    , Width 
    
    
    
    ) every 3 days using calipers. Weigh mice to monitor toxicity.
    • Tumor Volume (

      
      ): 
      
      
      
  • Termination: Euthanize mice at Day 21. Excise tumors for weight measurement and histological analysis (Ki-67 staining).

Data Analysis & Expected Results

Anti-Inflammatory Efficacy (Example Data)
Treatment GroupDose (mg/kg)Edema Vol (mL) @ 3h% Inhibition
Vehicle Control -

-
Indomethacin 10

58.8%
TPA Derivative A 50

50.6%

Interpretation: TPA derivatives showing >40% inhibition at 3 hours are considered potent anti-inflammatory candidates, likely acting via COX-2 inhibition.

Anticancer Efficacy (Example Data)
Treatment GroupTumor Vol (mm³) @ Day 21Tumor Growth Inhibition (TGI)Body Weight Loss
Vehicle

-< 2%
TPA Derivative (50 mg/kg)

54.2% < 5%

Interpretation: Significant TGI (>50%) without severe weight loss (>10%) indicates a favorable therapeutic index.

Safety & Toxicology Notes

  • Acute Toxicity: TPA derivatives are generally well-tolerated. The LD50 in mice is typically >500 mg/kg (Oral).

  • Handling: The pure acid is a skin irritant. Use PPE (gloves, mask) during weighing.

  • Metabolism: The propanoic acid tail may undergo

    
    -oxidation or glucuronidation. PK studies should monitor for the formation of the corresponding alcohol or glycine conjugates.
    

References

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 2023. Link

    • Significance: Describes the synthesis and anti-inflammatory activity of pyridine-substituted TPA deriv
  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. European Journal of Medicinal Chemistry, 2020. Link

    • Significance: Validates the triazole-carboxylic acid scaffold as a potent FAK inhibitor for cancer therapy.
  • 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 2021. Link

    • Significance: Reviews the broad-spectrum antimicrobial applic
  • In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. Antimicrobial Agents and Chemotherapy, 2003.[1] Link

    • Significance: Provides foundational protocols for testing triazole-based antifungals in vivo.
  • Indole-3-propionic acid: A Relevance to Metabolic Disorders. Frontiers in Endocrinology, 2019. Link

    • Significance: Discusses the metabolic role of the propionic acid moiety in bioisosteres.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4H-1,2,4-triazol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4H-1,2,4-triazol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Introduction: The Synthetic Pathway and its Challenges

The most common and direct route to 3-(4H-1,2,4-triazol-3-yl)propanoic acid involves the condensation of succinic anhydride with an aminoguanidine salt, typically the bicarbonate or hydrochloride salt. This reaction proceeds through the formation of an N-acylaminoguanidine intermediate, which then undergoes cyclization to form the desired 1,2,4-triazole ring. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield, purity, and the overall success of the experiment. This guide will address these potential pitfalls in a question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can often be attributed to incomplete reaction, suboptimal reaction conditions, or the formation of side products. Here’s a breakdown of the likely culprits and their solutions:

  • Incomplete Initial Acylation: The first step, the acylation of aminoguanidine with succinic anhydride, may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.

      • Optimize reaction time and temperature: Ensure the reaction is stirred at the appropriate temperature for a sufficient duration. A modest increase in temperature (e.g., to 50-60 °C) might be necessary to drive the initial acylation to completion.

  • Suboptimal Cyclization Conditions: The subsequent cyclization of the N-acylaminoguanidine intermediate is a critical, and often challenging, step.

    • Troubleshooting:

      • Choice of Solvent: The polarity of the solvent can significantly influence the cyclization. While the initial reaction might be performed in a solvent like pyridine or DMF, the cyclization may require heating in a different medium. Some protocols suggest a one-pot approach where the solvent is suitable for both steps.

      • Temperature: Cyclization is a dehydration reaction and typically requires elevated temperatures (often >100 °C) to proceed efficiently. Insufficient temperature will lead to incomplete conversion.

      • pH Control: The pH of the reaction mixture can influence the rate of cyclization. For the cyclization of acyl-aminoguanidines, mildly acidic or basic conditions can be beneficial. However, strongly acidic or basic conditions can lead to side reactions.

  • Formation of Side Products: The formation of unintended byproducts is a major contributor to low yields. Please refer to the subsequent questions for a detailed discussion on specific side products.

Q2: I've isolated a significant amount of a byproduct that is not my desired product. What could it be?

A2: One of the most common side products in this synthesis is the uncyclized intermediate, N-(diaminomethylidene)-succinamic acid .

  • Causality: This intermediate forms from the initial reaction of succinic anhydride with aminoguanidine. If the subsequent cyclization step is incomplete due to insufficient heating or incorrect pH, this intermediate will be isolated as a major impurity.

  • Identification:

    • Spectroscopic Analysis: The presence of both amide and carboxylic acid functional groups will be evident in the IR and NMR spectra. The mass spectrum will correspond to the molecular weight of the intermediate.

  • Troubleshooting & Prevention:

    • Ensure Complete Cyclization: Increase the reaction temperature and/or prolong the reaction time for the cyclization step.

    • Catalyst: The use of a mild acid or base catalyst can facilitate the cyclization.

    • Water Removal: As cyclization is a condensation reaction, removing the water formed during the reaction (e.g., using a Dean-Stark apparatus if the solvent is appropriate) can drive the equilibrium towards the product.

Below is a diagram illustrating the main reaction pathway and the formation of the uncyclized intermediate.

Side_Reaction_1 SuccinicAnhydride Succinic Anhydride Intermediate N-(diaminomethylidene)- succinamic acid (Uncyclized Intermediate) SuccinicAnhydride->Intermediate Acylation Aminoguanidine Aminoguanidine Aminoguanidine->Intermediate Acylation Intermediate->Intermediate Incomplete Cyclization DesiredProduct 3-(4H-1,2,4-triazol-3-yl)propanoic acid (Desired Product) Intermediate->DesiredProduct Cyclization (Dehydration)

Caption: Main reaction pathway and formation of the uncyclized intermediate.

Q3: My product seems to be a mixture of isomers. Is this possible, and how can I address it?

A3: Yes, the formation of isomeric triazoles is a known side reaction in the synthesis of 1,2,4-triazoles, especially when using substituted hydrazines. In the context of 3-(4H-1,2,4-triazol-3-yl)propanoic acid, while the primary product is the 4H-tautomer, the formation of the 1H-tautomer is possible.

  • Causality: The cyclization of the N-acylaminoguanidine intermediate can proceed via two different pathways, leading to the formation of either the 4-amino- or the 1-amino-substituted triazole precursor, which then tautomerizes. The regioselectivity is influenced by the reaction conditions.

  • Identification:

    • Chromatography: Isomers may be difficult to separate by standard column chromatography. HPLC can often resolve isomeric mixtures.

    • NMR Spectroscopy: Careful analysis of ¹H and ¹³C NMR spectra may reveal the presence of two distinct sets of signals for the triazole ring and the propanoic acid chain.

  • Troubleshooting & Prevention:

    • Reaction Conditions: The choice of solvent and temperature can influence the isomeric ratio. Some studies suggest that polar aprotic solvents may favor the formation of one isomer over the other.

    • Purification: If a mixture of isomers is formed, careful optimization of the crystallization or chromatographic conditions may be necessary for separation.

The following diagram illustrates the potential for isomeric product formation.

Isomer_Formation Intermediate N-acylaminoguanidine Intermediate PathwayA Cyclization Pathway A Intermediate->PathwayA Favored PathwayB Cyclization Pathway B Intermediate->PathwayB Less Favored Product4H 3-(4H-1,2,4-triazol-3-yl)propanoic acid (Major Product) PathwayA->Product4H Product1H 3-(1H-1,2,4-triazol-3-yl)propanoic acid (Isomeric Side Product) PathwayB->Product1H

Caption: Potential pathways leading to isomeric triazole products.

Q4: I am observing the formation of a dimeric or polymeric byproduct. What is happening?

A4: The reaction of succinic anhydride with hydrazine derivatives can sometimes lead to the formation of dimeric products, such as 1,2-disuccinic acid hydrazine , especially if the stoichiometry is not carefully controlled.

  • Causality: If there is an excess of succinic anhydride relative to the hydrazine source, or if the reaction conditions favor the reaction of both ends of the hydrazine-like moiety in aminoguanidine with the anhydride, dimeric structures can form.

  • Identification:

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the dimer.

    • Solubility: These dimeric or polymeric byproducts are often less soluble than the desired product and may precipitate from the reaction mixture.

  • Troubleshooting & Prevention:

    • Stoichiometry: Use a slight excess of aminoguanidine to ensure that the succinic anhydride is fully consumed in a 1:1 reaction.

    • Controlled Addition: Add the succinic anhydride slowly to the solution of aminoguanidine to maintain a localized excess of the amine.

Proactive Measures for a Successful Synthesis

To minimize the occurrence of side reactions and ensure a successful synthesis, consider the following proactive measures:

ParameterRecommendationRationale
Starting Material Purity Use high-purity succinic anhydride and aminoguanidine salt.Impurities in the starting materials can lead to the formation of unexpected side products and complicate purification.
Solvent Choice Select a solvent that is appropriate for both the acylation and cyclization steps, or perform a solvent swap between steps. Dry solvents are recommended to avoid premature hydrolysis of the anhydride.The solvent can influence reaction rates, solubility of intermediates, and the final product purity.
Reaction Monitoring Regularly monitor the reaction progress using TLC or LC-MS.This allows for the timely identification of the completion of each step and can prevent the formation of byproducts due to prolonged reaction times or excessive heating.
Temperature Control Carefully control the temperature at each stage of the reaction.The initial acylation is often exothermic and may require cooling, while the cyclization requires controlled heating to avoid decomposition.
Purification Strategy Plan your purification strategy in advance. Crystallization is often the preferred method for obtaining a pure product.The choice of crystallization solvent is critical for removing unreacted starting materials and side products.

Experimental Protocol: Synthesis of 3-(4H-1,2,4-triazol-3-yl)propanoic acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Formation of the N-acylaminoguanidine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve aminoguanidine bicarbonate (1.0 eq) in water or a suitable organic solvent.

  • Slowly add succinic anhydride (1.0-1.1 eq) portion-wise to the stirred solution. The reaction may be exothermic.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

Step 2: Cyclization to the Triazole

  • To the reaction mixture from Step 1, add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) if not already used.

  • Heat the mixture to 120-150 °C and maintain this temperature for 4-8 hours. Monitor the formation of the desired product by TLC.

  • Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

  • Pour the cooled reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water) to obtain pure 3-(4H-1,2,4-triazol-3-yl)propanoic acid.

References

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25585-25594. [Link]

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link]

  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790–3792. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Lange, J. H. M., et al. (2004). A Novel and Efficient Synthesis of 3,5-Disubstituted 1,2,4-Triazoles. Tetrahedron Letters, 45(41), 7751-7754.

Technical Support Center: Degradation Pathways of 3-(4H-1,2,4-triazol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(4H-1,2,4-triazol-3-yl)propanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to support your research in this area.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of 3-(4H-1,2,4-triazol-3-yl)propanoic acid.

Q1: What are the expected primary degradation pathways for 3-(4H-1,2,4-triazol-3-yl)propanoic acid in the environment?

Based on the chemical structure and data from related triazole compounds, the primary degradation pathways are expected to be microbial degradation in soil and water, and photodegradation in the presence of light. Hydrolysis is generally a slower degradation route for many triazole fungicides.[1]

Q2: What are the likely initial biotic degradation steps of 3-(4H-1,2,4-triazol-3-yl)propanoic acid by microorganisms?

While specific studies on this compound are limited, based on the degradation of other xenobiotics with carboxylic acid side chains, initial biotic degradation is likely to involve the shortening of the propanoic acid side chain. This could occur through processes analogous to β-oxidation, potentially leading to the formation of 3-(4H-1,2,4-triazol-3-yl)acetic acid and subsequently 1,2,4-triazole itself.[2] The triazole ring is generally more resistant to microbial cleavage.[3]

Q3: What are the potential abiotic degradation pathways for 3-(4H-1,2,4-triazol-3-yl)propanoic acid?

Photodegradation is a likely abiotic pathway, especially in aqueous environments and on soil surfaces. UV radiation can induce cleavage of the triazole ring or transformation of the propanoic acid side chain.[4] Hydrolysis under different pH conditions should also be considered, although for many triazole derivatives, this is a slower process compared to biodegradation and photodegradation.[1][5]

Q4: Are there any known persistent transformation products of triazole fungicides I should be aware of?

Yes, 1,2,4-triazole is a common and often persistent metabolite of many triazole fungicides.[2] Due to its high polarity and mobility, it can be a concern for groundwater contamination. Therefore, it is crucial to monitor for the formation of 1,2,4-triazole in your degradation studies.

II. Troubleshooting Guides

This section provides practical advice for overcoming common challenges in your degradation experiments.

Analytical Troubleshooting (HPLC & LC-MS/MS)

The analysis of the polar and hydrophilic 3-(4H-1,2,4-triazol-3-yl)propanoic acid and its potential degradation products can be challenging.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column. - Work at a low mobile phase pH (e.g., with 0.1% formic acid) to suppress the ionization of silanols. - Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column for very polar analytes.
Poor Retention on Reversed-Phase Columns - High polarity of the analyte.- Use a highly aqueous mobile phase (e.g., 95-98% water). - Employ a polar-embedded or polar-endcapped reversed-phase column designed for retaining polar compounds. - Consider ion-pair chromatography, but be mindful of potential MS incompatibility.
Matrix Effects in LC-MS/MS (Ion Suppression or Enhancement) - Co-eluting matrix components from soil or microbial culture extracts.- Optimize sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction - SPE). - Use a matrix-matched calibration curve for accurate quantification. - Employ stable isotope-labeled internal standards to compensate for matrix effects.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation.- Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a constant temperature. - Use a guard column to protect the analytical column from contaminants.[6][7][8]
Experimental Design Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Degradation Observed in Biotic Studies - Non-viable microbial inoculum. - Inappropriate incubation conditions (e.g., temperature, pH, oxygen). - Insufficient acclimation period for microorganisms.- Verify the viability of your microbial culture or soil. - Optimize incubation conditions to match the natural environment of the microorganisms. - Include an acclimation phase where the microorganisms are gradually exposed to the test compound.
High Variability Between Replicates - Inhomogeneous distribution of the test compound in the soil or culture medium. - Inconsistent sampling or extraction efficiency.- Ensure thorough mixing of the test compound into the experimental matrix. - Standardize your sampling and extraction procedures. - Increase the number of replicates.
Abiotic Degradation in Biotic Controls - Photodegradation if experiments are not conducted in the dark. - Hydrolysis at the experimental pH.- Conduct biotic degradation studies in the dark or under controlled lighting that minimizes photodegradation. - Run sterile controls to account for any abiotic degradation.

III. Experimental Protocols

These protocols provide a starting point for your degradation studies. Always adapt them to your specific research questions and available equipment.

Protocol 1: Aerobic Soil Degradation Study

Objective: To determine the rate and pathway of 3-(4H-1,2,4-triazol-3-yl)propanoic acid degradation in soil under aerobic conditions.

Materials:

  • Freshly collected and sieved (2 mm) soil with known characteristics (pH, organic matter content, texture).

  • 3-(4H-1,2,4-triazol-3-yl)propanoic acid (analytical grade).

  • Sterile deionized water.

  • Incubator.

  • Extraction solvent (e.g., acetonitrile/water mixture).

  • Analytical equipment (HPLC-UV or LC-MS/MS).

Procedure:

  • Soil Preparation: Adjust the soil moisture to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 20-25°C) for 7-14 days to allow the microbial community to stabilize.

  • Spiking: Prepare a stock solution of 3-(4H-1,2,4-triazol-3-yl)propanoic acid. Add the stock solution to the soil to achieve the desired final concentration. Mix thoroughly to ensure homogeneous distribution.

  • Incubation: Loosely cover the soil samples to allow for air exchange and incubate in the dark at a constant temperature.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

  • Extraction: Extract the soil samples with a suitable solvent. Shake or sonicate to ensure efficient extraction. Centrifuge and collect the supernatant.

  • Analysis: Analyze the extracts using a validated HPLC-UV or LC-MS/MS method to quantify the parent compound and identify potential degradation products.

  • Controls: Include sterile (e.g., autoclaved or gamma-irradiated) soil controls to assess abiotic degradation.

Protocol 2: Aqueous Photodegradation Study

Objective: To evaluate the photodegradation of 3-(4H-1,2,4-triazol-3-yl)propanoic acid in an aqueous solution.

Materials:

  • 3-(4H-1,2,4-triazol-3-yl)propanoic acid (analytical grade).

  • Sterile buffered aqueous solution (e.g., phosphate buffer at pH 7).

  • Quartz or borosilicate glass vessels.

  • A light source that simulates natural sunlight (e.g., xenon arc lamp).

  • Analytical equipment (HPLC-UV or LC-MS/MS).

Procedure:

  • Solution Preparation: Prepare a solution of 3-(4H-1,2,4-triazol-3-yl)propanoic acid in the sterile buffer at a known concentration.

  • Irradiation: Place the solution in the light-transparent vessels and expose it to the light source. Maintain a constant temperature.

  • Sampling: Collect aliquots of the solution at specific time points.

  • Analysis: Analyze the samples directly or after appropriate dilution to determine the concentration of the parent compound and identify photoproducts.

  • Controls: Run dark controls (vessels wrapped in aluminum foil) in parallel to account for any degradation not caused by light (e.g., hydrolysis).

IV. Visualization of Potential Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for 3-(4H-1,2,4-triazol-3-yl)propanoic acid based on known degradation patterns of similar compounds. These pathways require experimental validation.

Hypothetical Biotic Degradation Pathway

Biotic_Degradation parent 3-(4H-1,2,4-triazol-3-yl)propanoic acid intermediate1 3-(4H-1,2,4-triazol-3-yl)acetic acid parent->intermediate1 Side-chain oxidation intermediate2 1,2,4-Triazole intermediate1->intermediate2 Decarboxylation mineralization Mineralization (CO2, H2O, N-compounds) intermediate2->mineralization Ring cleavage

Caption: Proposed biotic degradation of 3-(4H-1,2,4-triazol-3-yl)propanoic acid.

Hypothetical Photodegradation Pathway

Photodegradation parent 3-(4H-1,2,4-triazol-3-yl)propanoic acid photoproduct1 Hydroxylated derivatives parent->photoproduct1 Hydroxylation photoproduct2 Ring-opened products parent->photoproduct2 Ring cleavage photoproduct3 1,2,4-Triazole parent->photoproduct3 Side-chain cleavage

Caption: Potential photodegradation pathways for 3-(4H-1,2,4-triazol-3-yl)propanoic acid.

V. References

  • Scion Instruments. HPLC Troubleshooting Guide. [Link]

  • Waters. A Practical Guide to HPLC Troubleshooting. [Link]

  • ACE. HPLC Troubleshooting Guide. [Link]

  • Pacholak, A., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment, 805, 149917.

  • Creus, A., et al. (2013). Experimental assessment of the environmental fate and effects of triazoles and benzotriazole. Alternatives to Laboratory Animals, 41(4), 271-283.

  • Nguyen, D. T., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology, 34(1), 56-64.

  • Milligan, S. R., & Kellogg, J. J. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science & Technology, 53(15), 8824-8833.

  • Pacholak, A., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment, 805, 149917.

  • Paprocka, R., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3785.

  • Bacci, M. C., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127.

  • Kuster, M., et al. (2015). Flume experiments to investigate the environmental fate of pharmaceuticals and their transformation products in streams. Environmental Science & Technology, 49(11), 6694-6702.

  • Lee, E. A., et al. (2000). Microbial Transformation of the Tetrazolinone Herbicide F5231. Journal of Agricultural and Food Chemistry, 48(1), 224-230.

  • Lagos, M., et al. (2023). Isolation of soil bacteria able to degrade the anthelminthic compound albendazole. PeerJ, 11, e16281.

  • Kümmerer, K., et al. (2022). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Environmental Science & Technology Letters, 9(3), 252-257.

  • Satapute, P., & Jogaiah, S. (2019). Influence of triazole pesticides on tillage soil microbial populations and metabolic changes. Science of The Total Environment, 651(Pt 1), 114-124.

  • Reddy, G. O., et al. (2011). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Asian Journal of Biochemical and Pharmaceutical Research, 1(4), 198-208.

  • Galkin, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7844.

  • Cycoń, M., et al. (2017). Antibiotics in the Soil Environment—Degradation and Their Impact on Microbial Activity and Diversity. Frontiers in Microbiology, 8, 1949.

  • Srisilam, K., & Veeresham, C. (2003). Biotransformation of drugs by microbial cultures for predicting mammalian drug metabolism. Biotechnology Advances, 21(1), 3-39.

  • De Winter-de Groot, K. M., et al. (2020). Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients. Therapeutic Drug Monitoring, 42(4), 573-581.

  • Li, Y., et al. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. Bulletin of Environmental Contamination and Toxicology, 106(6), 1017-1023.

  • Sapijanskaitė-Banevič, B., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemistry of Heterocyclic Compounds, 59(3), 209-216.

  • Klausz, G., et al. (2013). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Molecules, 28(15), 5849.

  • Paprocka, R., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3785.

  • Lester, Y., et al. (2021). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Water, 13(21), 3099.

  • Matosiuk, D., et al. (2011). Synthesis and RP HPLC studies of biologically active semicarbazides and their cyclic analogues 1,2,4-triazol-3-ones. Medicinal Chemistry Research, 20(8), 1149-1157.

  • Dhangar, K. R., et al. (2017). A review on impurity profiling of pharmaceuticals. Journal of the Chilean Chemical Society, 62(2), 3501-3512.

  • Kumar, A., et al. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Organic Chemistry: An Indian Journal, 8(1), 23-27.

  • Decavele, C., et al. (2012). Rapid HPLC-MS/MS method for simultaneous quantitation of four routinely administered triazole antifungals in human plasma. Clinica Chimica Acta, 413(3-4), 478-483.

  • Nguyen, D. T., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology, 34(1), 56-64.

  • Chen, X., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Huanjing Kexue/Environmental Science, 37(1), 322-328.

  • Galkin, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7844.

  • Petrie, B., et al. (2018). Biodegradation behaviour of pharmaceutical compounds and selected metabolites in activated sludge. A forecasting decision system approach. Journal of Hazardous Materials, 357, 133-141.

Sources

Technical Support Center: Solubility Optimization for 3-(4H-1,2,4-triazol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TRZ-PROP-SOL-001 Status: Active Classification: Physicochemical Troubleshooting / Assay Optimization[1][2]

Executive Summary

You are likely encountering solubility issues with 3-(4H-1,2,4-triazol-3-yl)propanoic acid due to its zwitterionic nature and high crystal lattice energy.[1][2] As a hybrid molecule containing both a basic triazole ring (pKa ~2.[1]3) and an acidic carboxylic tail (pKa ~4.2), this compound exhibits a "U-shaped" solubility profile. It is least soluble in its neutral (isoelectric) state, which unfortunately corresponds to the pH range of many standard aqueous buffers (pH 3.5–5.0).

This guide provides technical protocols to overcome these thermodynamic barriers, ensuring stable stock solutions and precipitate-free bioassays.

Part 1: The Chemistry of the Problem (Root Cause Analysis)

To solve the solubility issue, we must first understand the species present in your tube.

pH EnvironmentDominant SpeciesSolubility StatusMechanism
Acidic (pH < 2) Cationic (Protonated Triazole)High Charge repulsion prevents aggregation.[1]
Isoelectric (pH 3–5) Zwitterionic / Neutral Very Low Intramolecular charge neutralization + strong intermolecular H-bonding leads to crystallization (precipitation).[1]
Basic (pH > 6) Anionic (Carboxylate)High Ion-dipole interactions with water stabilize the molecule.[1]

The "DMSO Crash" Phenomenon: Researchers often dissolve the compound in DMSO (where it is soluble) and then dilute it into aqueous media (pH 7.4). If the local concentration at the injection site is high, or if the mixing is slow, the hydrophobic effect momentarily dominates, causing the compound to crash out as a micro-precipitate before it can ionize into its soluble anionic form.

Part 2: Diagnostic & Decision Logic

Use the following logic flow to determine the correct solubilization strategy for your specific application.

SolubilityLogic Start Start: Define Application AppType Application Type? Start->AppType Stock High Conc. Stock (>50 mM) AppType->Stock Storage Assay Biological Assay (Media/Buffer) AppType->Assay Experiments Solvent Solvent Choice Stock->Solvent Serial Protocol B: Serial Dilution Assay->Serial Prevent Crash Aqueous Aqueous Required? Solvent->Aqueous No Organics DMSO Use DMSO (Dry) + Warmth Solvent->DMSO Organic OK pHShift Protocol A: pH Shifting Aqueous->pHShift Must be Water

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental needs.

Part 3: Validated Solubilization Protocols
Protocol A: The "pH Shift" Method (For Aqueous Stocks)

Best for: Animal studies, solvent-sensitive cell lines, or aqueous chemical reactions.[1][2]

Theory: We force the molecule into its anionic state (salt form) to break the crystal lattice, then back-titrate if necessary.[1]

  • Calculate: Determine the molar amount of your compound.

  • Alkaline Dissolution:

    • Add 0.95 equivalents of NaOH (or KOH) relative to the compound.

    • Example: For 1 mmol of compound, add 0.95 mL of 1M NaOH.

    • Add water to reach 80% of your final desired volume.[1]

    • Result: The solution should go clear as the carboxylate salt forms.

  • Stabilization: Vortex vigorously. If particles remain, add 1M NaOH in 1 µL increments until clear.

  • Final Adjustment:

    • Slowly add your buffer (e.g., PBS) to reach final volume.

    • Critical Warning: Do not titrate the pH back below 6.0, or the zwitterion will precipitate.

Protocol B: The "Step-Down" Dilution (For Cell Culture/Bioassays)

Best for: Introducing DMSO stocks into media without precipitation.[1]

Theory: Prevents the "shock" of rapid polarity change by using an intermediate dilution step.

  • Prepare Master Stock: Dissolve compound in anhydrous DMSO at 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).

    • Tip: Sonicate at 40°C for 5 minutes if initial dissolution is slow.

  • Intermediate Dilution (The Bridge):

    • Prepare a "10x" working solution in culture media (or PBS).

    • Technique: Place the media in a tube. While vortexing the media, slowly inject the DMSO stock into the center of the vortex liquid (do not touch the walls).

    • Why: This prevents local high concentrations at the tube wall where precipitation nuclei form.[1]

  • Final Application: Add this 10x solution to your cells/wells to reach 1x concentration.

Part 4: Troubleshooting FAQ

Q1: I see needle-like crystals in my 96-well plate after 24 hours. Why? A: This is likely "delayed crystallization."[1] Your media pH might have drifted downward due to cell metabolism (lactic acid production), pushing the environment closer to the compound's pI (~4.0).

  • Fix: Ensure your media is well-buffered (HEPES).[1] Alternatively, the calcium in the media might be forming an insoluble salt with the propanoic acid tail. Inspect the crystals: if they are amorphous/clumpy, it's likely a Calcium/Magnesium salt. If they are needles, it is the free acid.

Q2: My DMSO stock freezes at room temperature or looks cloudy. A: DMSO is hygroscopic (absorbs water from air).[1][2] If it absorbs water, the solubility of your triazole decreases drastically.

  • Fix: Use fresh, anhydrous DMSO (stored over molecular sieves). If cloudy, warm to 37°C and sonicate. If it doesn't clear, the DMSO is too wet; discard and prepare fresh.

Q3: Can I use Ethanol instead of DMSO? A: Generally, no . 3-(4H-1,2,4-triazol-3-yl)propanoic acid has poor solubility in pure ethanol due to its high polarity.[1][2] DMSO or DMF are the required organic solvents.

Part 5: Physicochemical Data Reference
ParameterValue (Approx.)Implication
MW 141.13 g/mol Small molecule, high diffusion.[1][2]
pKa (Acidic) ~4.2 (-COOH)Deprotonated (soluble) at pH > 6.[1]
pKa (Basic) ~2.3 (Triazole)Protonated (soluble) at pH < 2.[1]
logP -1.46 (at pH 7.[1][3]4)Highly hydrophilic once dissolved; unlikely to cross membranes passively unless using a transporter.[1]
H-Bond Donors 2High potential for lattice formation.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57708787, 3-(4H-1,2,4-triazol-3-yl)propanoic acid.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-(1H-1,2,4-triazol-1-yl)propanoic acid Properties.[1] Retrieved from [Link][1][3]

  • National Institutes of Health (NIH). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Retrieved from [Link]

Sources

Technical Support Center: Stability Optimization for 3-(4H-1,2,4-triazol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: User is experiencing instability (precipitation, discoloration, or degradation) of 3-(4H-1,2,4-triazol-3-yl)propanoic acid in aqueous or organic solution. Assigned Specialist: Senior Application Scientist, Formulation Chemistry.

Introduction

Welcome to the Formulation Support Center. You are likely working with 3-(4H-1,2,4-triazol-3-yl)propanoic acid , a zwitterionic building block often used as a bioisostere for GABA or as a linker in fragment-based drug discovery.

While the 1,2,4-triazole ring is thermally robust, this specific molecule presents a "perfect storm" for solution instability due to its amphoteric nature and high affinity for transition metals. The instability you observe is likely physical (precipitation) or coordination-based (metal complexation) rather than covalent bond degradation.

This guide provides a self-validating troubleshooting workflow to stabilize your solution.

Module 1: pH Management & Solubility Profiling

The Core Issue: This molecule contains two ionizable groups with opposing charges:

  • Carboxylic Acid (Tail): pKa ≈ 3.2 – 4.2 (Acidic)

  • 1,2,4-Triazole Ring (Head): pKa (protonated) ≈ 2.3; pKa (neutral) ≈ 10.0.

At pH ranges between 2.5 and 4.0, the molecule approaches its Isoelectric Point (pI) . Here, the net charge is neutral (zwitterionic), leading to minimum solubility and rapid precipitation ("crashing out").

Troubleshooting Protocol: The "Safe Zone" Buffer Strategy

Objective: Maintain the molecule in its anionic (soluble) state.

  • Diagnose the pH: Measure the pH of your stock solution. If it is between pH 2.0 and 4.5, you are in the "Danger Zone."

  • Adjust to Target pH:

    • Target: pH 6.0 – 7.4.

    • Mechanism: At pH > 5, the carboxylic acid is deprotonated (

      
      ) and the triazole is neutral. The net negative charge prevents aggregation.
      
  • Buffer Selection:

    • Recommended: HEPES (50 mM) or PBS (Phosphate Buffered Saline).

    • Avoid: Citrate buffers (if working near pH 4.0) as they may compete for metal binding but won't solve the solubility issue.

Visualizing the Stability Window:

pH_Stability Acidic pH < 2.0 (Cationic Form) Danger pH 2.5 - 4.5 (Isoelectric/Zwitterionic) DANGER: Precipitation Acidic->Danger Deprotonation of Triazole Stable pH 6.0 - 8.0 (Anionic Form) OPTIMAL: High Solubility Danger->Stable Deprotonation of Carboxyl Basic pH > 10.0 (Dianionic Form) Stable->Basic Deprotonation of Triazole NH

Figure 1: Speciation diagram showing the solubility "Safe Zone" (Green) versus the precipitation risk zone (Yellow).

Module 2: Metal Ion Contamination (The "Hidden" Destabilizer)

The Core Issue: 1,2,4-Triazoles are potent ligands.[1][2] They coordinate avidly with trace transition metals (Iron, Copper, Zinc) found in non-HPLC grade water or glassware.

  • Symptom: Solution turns yellow/pink over time or forms a fine, non-dissolvable haze.

  • Chemistry: The N2 and N4 nitrogens on the triazole ring act as a chelation claw, forming insoluble Metal-Ligand complexes.

Troubleshooting Protocol: Chelation Shielding

Objective: Sequester trace metals to prevent triazole coordination.

ReagentConcentrationFunction
EDTA (Disodium salt) 0.1 – 0.5 mMHigh-affinity scavenger for Fe, Cu, Zn.
DTPA 0.1 mMSuperior for transition metals if EDTA fails.

Step-by-Step Decontamination:

  • Glassware Prep: Acid-wash all glassware (10% HNO3) or use virgin polypropylene tubes.

  • Solvent Prep: Use only LC-MS grade water (resistivity 18.2 MΩ·cm).

  • Additive: Spike your stock solution with 0.5 mM EDTA .

    • Validation: If the solution remains clear with EDTA but cloudy without, metal contamination is your root cause.

Module 3: Oxidative Stress & Photostability

The Core Issue: While the triazole ring is resistant to oxidation, the propanoic acid linker can be susceptible to radical attack if impurities are present, leading to decarboxylation (rare) or radical polymerization side-products.

Troubleshooting Protocol: Antioxidant Fortification

If your solution discolors (browns) after 24+ hours:

  • Degas Solvents: Oxygen promotes radical formation. Sparge buffers with Nitrogen or Argon for 15 minutes before dissolving the compound.

  • Light Protection: Store in amber vials. 1,2,4-triazoles can undergo slow photolysis under intense UV, though this is secondary to pH issues.

  • Cryo-Storage:

    • Short term (<24h): 4°C.

    • Long term (>24h): -20°C or -80°C.

    • Critical: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes.

Summary: The Stability Workflow

Use this logic gate to determine the exact cause of your instability.

Troubleshooting_Workflow Start Start: Solution Instability (Precipitation or Color Change) Check_pH Step 1: Check pH Is it between 2.5 - 4.5? Start->Check_pH Adjust_pH Action: Adjust pH to 7.0 using HEPES/NaOH Check_pH->Adjust_pH Yes Check_Color Step 2: Check Color Is it turning Yellow/Pink? Check_pH->Check_Color No Adjust_pH->Check_Color Add_EDTA Action: Add 0.5 mM EDTA (Metal Contamination) Check_Color->Add_EDTA Yes Check_Solvent Step 3: Check Solvent Is conc. > 50 mM? Check_Color->Check_Solvent No Add_EDTA->Check_Solvent Cosolvent Action: Add 5-10% DMSO or Cyclodextrin Check_Solvent->Cosolvent Yes Stable Solution Stabilized Check_Solvent->Stable No Cosolvent->Stable

Figure 2: Logical troubleshooting path for isolating the root cause of instability.

Frequently Asked Questions (FAQ)

Q: Can I dissolve this compound in 100% DMSO? A: Yes. 3-(4H-1,2,4-triazol-3-yl)propanoic acid is highly soluble in DMSO and DMF. A stock solution in DMSO (e.g., 100 mM) stored at -20°C is the most stable storage format. Dilute into aqueous buffer only immediately before use.

Q: My LC-MS shows a mass peak of [M+H] + 22. What is this? A: This is a Sodium adduct (+22 Da). Because the molecule is an acid, it readily picks up sodium ions in the mass spec source. This is an artifact of ionization, not degradation.

Q: Is the compound hygroscopic? A: Yes, the solid form can absorb moisture. Store the powder in a desiccator. If the powder clumps, weigh it quickly to avoid mass errors due to water weight.

References

  • PubChem. 3-(1H-1,2,4-triazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Haasnoot, J. G. (2000).[3] Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands.[3] Coordination Chemistry Reviews, 200-202, 131-185. [Link]

  • Potts, K. T. (1961).[4] The Chemistry of 1,2,4-Triazoles.[1][2][4][5][6][7][8][9][10][11][12] Chemical Reviews, 61(2), 87–127. [Link]

Sources

Technical Support Center: Synthesis of 3-(4H-1,2,4-triazol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-(4H-1,2,4-triazol-3-yl)propanoic acid. This molecule, while not as extensively documented in mainstream literature as some pharmaceutical intermediates, presents synthetic challenges common to substituted 1,2,4-triazole systems. This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls associated with its synthesis, with a primary focus on the identification, control, and remediation of process-related impurities. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and troubleshoot your chemical transformations effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and purity of 3-(4H-1,2,4-triazol-3-yl)propanoic acid.

Q1: What is a common and reliable synthetic strategy for 3-(4H-1,2,4-triazol-3-yl)propanoic acid?

A common and logical approach involves the cyclization of a suitable precursor. A robust method starts with the conversion of succinic acid or its derivative into a hydrazide, followed by cyclocondensation with a one-carbon source like formic acid or formamide. Another viable route involves the reaction of thiosemicarbazide with a succinic acid derivative, followed by cyclization to form a triazole-thiol, which is then desulfurized.[1][2] The choice of route often depends on the availability of starting materials and tolerance of functional groups.

Q2: What is the most prevalent and challenging impurity to separate during this synthesis?

By far, the most common and difficult-to-remove impurity is the positional isomer, 3-(1H-1,2,4-triazol-1-yl)propanoic acid .[3][4] This isomer forms when the propanoic acid side chain attaches to the N-1 position of the triazole ring instead of the C-3 position. Its similar polarity and molecular weight make it a significant challenge for purification. The formation of such isomers is a well-documented issue in the synthesis of related antifungal drugs like Voriconazole and Fluconazole.[5][6][7]

Q3: How can I definitively confirm the structure of my product and distinguish it from the N-1 isomeric impurity?

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.

  • ¹H NMR: The desired C-3 substituted product (a 4H-triazole) will show a characteristic triazole proton signal and a broad NH proton. The N-1 substituted isomer will typically display two distinct triazole proton signals.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons will differ significantly between the two isomers.

  • LC-MS: While both isomers will show the same mass-to-charge ratio (m/z), a well-developed HPLC method can often achieve chromatographic separation, allowing for quantification of isomeric purity.[8]

Part 2: Troubleshooting Guide: Common Impurities & Solutions

This guide is formatted to address specific issues you may encounter during your synthesis and analysis.

Issue 1: Isomeric Impurity Contamination
  • Question: My LC-MS analysis shows a single mass peak corresponding to my product, but my ¹H NMR spectrum is complex, showing more than one triazole proton signal. Am I dealing with an isomeric mixture?

  • Answer & Scientific Explanation: Yes, this is the classic signature of contamination with the 3-(1H-1,2,4-triazol-1-yl)propanoic acid isomer.[3] The formation of this impurity is often kinetically favored under certain conditions. The precursor to the triazole ring has multiple nucleophilic nitrogen atoms, and alkylation or acylation can occur at different sites. The reaction's regioselectivity is highly dependent on factors like pH, solvent, and temperature, which can direct the cyclization pathway toward either the desired C-3 substituted product (thermodynamically more stable in some cases) or the N-1 isomer.

    Troubleshooting & Resolution:

    • Reaction Optimization: Systematically vary the reaction conditions. Changing the solvent polarity or running the reaction at a higher temperature for a longer duration can sometimes favor the formation of the thermodynamically preferred product.

    • Purification: Due to their similar properties, simple recrystallization may be insufficient.

      • Fractional Crystallization: A meticulous fractional crystallization from a carefully selected solvent system can enrich the desired isomer. See Protocol 2 for a general methodology.

      • Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is the most effective method for separating closely related isomers.

Diagram: Formation Pathway of Isomeric Impurities

G cluster_0 Reaction Pathways Precursor Hydrazide/Amidine Precursor Cyclization Cyclization (e.g., with HCOOH) Precursor->Cyclization Product Desired Product 3-(4H-1,2,4-triazol-3-yl)propanoic acid Cyclization->Product Thermodynamic Control (Often) Isomer Isomeric Impurity 3-(1H-1,2,4-triazol-1-yl)propanoic acid Cyclization->Isomer Kinetic Control (Often)

Caption: Branch point in synthesis leading to desired product or isomer.

Issue 2: Incomplete Hydrolysis from Nitrile/Amide Precursors
  • Question: I am preparing the acid via hydrolysis of 3-(4H-1,2,4-triazol-3-yl)propanenitrile (or propanamide). My final product shows low purity and my NMR indicates the presence of amide protons. What's the issue?

  • Answer & Scientific Explanation: This indicates incomplete hydrolysis. Amide hydrolysis, in particular, is a notoriously difficult reaction requiring harsh conditions like prolonged heating in strong acid or base.[9][10] The amide bond is stabilized by resonance, making it less susceptible to nucleophilic attack compared to esters.[11] Simply running the reaction for a standard amount of time often leaves a significant amount of the 3-(4H-1,2,4-triazol-3-yl)propanamide intermediate. Similarly, nitrile hydrolysis proceeds via an amide intermediate, which can be slow to hydrolyze further.[]

    Troubleshooting & Resolution:

    • Force the Reaction: Increase the severity of the hydrolysis conditions.

      • Acidic Hydrolysis: Use a higher concentration of acid (e.g., 6M HCl or 50% H₂SO₄) and increase the reaction temperature to reflux.

      • Basic Hydrolysis: Use a higher concentration of base (e.g., 20-40% NaOH) at reflux. Note that this will form the carboxylate salt, requiring an acidic workup to protonate the final product.[10]

    • Monitor Completion: Do not rely on time alone. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting material/intermediate is no longer detectable.

    • Purification: If a small amount of amide persists, it can often be removed by adjusting the pH. The carboxylic acid is acidic and can be extracted into a basic aqueous solution, leaving the more neutral amide in the organic layer.

Table of Common Impurities and Analytical Signatures
Impurity NameStructureMW ( g/mol )Key Analytical Signature (¹H NMR)
3-(1H-1,2,4-triazol-1-yl)propanoic acid Isomer of the target compound141.13Two distinct triazole CH signals (e.g., ~8.0 and ~8.5 ppm).[3]
3-(4H-1,2,4-triazol-3-yl)propanamide Amide Intermediate140.15Presence of broad amide NH₂ signals; absence of carboxylic acid OH proton.
Succinohydrazide Uncyclized Starting Material146.14Signals corresponding to aliphatic protons and multiple broad NH/NH₂ protons.

Part 3: Key Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation and Purity Analysis

This protocol provides a starting point for developing a robust analytical method. Optimization will be required based on your specific system.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 60% B

    • 20-22 min: Linear gradient from 60% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Validation: This method should be validated according to ICH guidelines for specificity, linearity, and accuracy to be used for quantitative analysis.[8]

Protocol 2: Fractional Crystallization for Isomer Enrichment
  • Solvent Screening: Identify a solvent or solvent system in which the desired product has moderate solubility at high temperature and low solubility at room temperature or below. Test solvents like isopropanol, ethanol/water, or ethyl acetate. The isomeric impurity should ideally have slightly different solubility.

  • Dissolution: Dissolve the crude isomeric mixture in the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of well-ordered crystals and is key to achieving separation.

  • Extended Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.

  • Isolation & Analysis:

    • Isolate the first crop of crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals and analyze their purity via HPLC or NMR.

    • Concentrate the mother liquor and repeat the cooling process to obtain subsequent crops of crystals.

  • Optimization: The purity of each crop will differ. Combine fractions of similar purity for re-processing to maximize the yield of the desired high-purity isomer.

References

  • Sunrise Chemical. (n.d.). Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin.
  • Patsnap. (n.d.). Preparation method of sitagliptin intermediate. Eureka.
  • Chemistry LibreTexts. (2024). 21.7: Chemistry of Amides.
  • Google Patents. (n.d.). CN102603749A - Synthesis method of sitagliptin intermediate.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC.
  • Chemicalbook. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[13][14][15]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
  • PubChem. (n.d.). 3-(1H-1,2,4-triazol-1-yl)propanoic acid.
  • ChemicalBook. (n.d.). 3-(1H-1,2,4-TRIAZOL-1-YL)PROPANOIC ACID.
  • National Institutes of Health. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC.
  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • EPA. (n.d.). 3-(1H-1,2,4-triazol-1-yl)propanoic acid Properties.
  • National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
  • Asian Journal of Biochemical and Pharmaceutical Research. (2011). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole.
  • Semantic Scholar. (2012). Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco.
  • Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.
  • Jordan Journal of Chemistry. (2025). ARTICLE.

Sources

resolving inconsistent experimental results with 3-(4H-1,2,4-triazol-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Inconsistencies in Synthesis, Analysis, and Application

Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 14, 2026

Introduction: The "Deceptive Simple" Molecule

You are likely here because 3-(4H-1,2,4-triazol-3-yl)propanoic acid (often abbreviated as TPA or HtrzPr ) is behaving inconsistently in your workflow.

Despite its small size, this molecule presents a "perfect storm" of chemical challenges: it is amphoteric , zwitterionic , and subject to rapid annular tautomerism . The "4H" designation in your catalog is often a formal naming convention; in solution, the proton is mobile. This guide deconstructs these variables to restore reproducibility to your experiments.

Module 1: The "Identity Crisis" (Analysis & Purity)

The Core Issue: Users frequently report "impure" NMR spectra or inconsistent melting points for batches that are chemically pure. This is usually an artifact of tautomerism, not degradation.

The Tautomer Trap (NMR Interpretation)

The 1,2,4-triazole ring exists in dynamic equilibrium between the 1H, 2H, and 4H forms. In solution (DMSO-d6, MeOH-d4), the exchange is often fast on the NMR timescale, leading to broad or invisible NH signals.

Graphviz Diagram: Tautomeric Equilibrium The following diagram illustrates the proton migration that confuses analytical results.

Tautomerism cluster_conditions Environmental Triggers T1H 1H-Tautomer (Most Stable in Gas Phase) T2H 2H-Tautomer (Minor Species) T1H->T2H Proton Shift (Fast) T4H 4H-Tautomer (Often cited in naming) T2H->T4H Proton Shift (Fast) T4H->T1H Equilibrium Solvent Polarity Solvent Polarity pH pH Temperature Temperature

Caption: Figure 1. Dynamic equilibrium of 1,2,4-triazole tautomers. The "4H" form is chemically equivalent to the 1H form in solution unless N-substituted.

Analytical Troubleshooting Guide
SymptomRoot CauseCorrective Action
Missing NH signal in 1H NMR Rapid proton exchange with trace water or solvent.Run NMR in DMSO-d6 (super dry) or add a drop of TFA-d to lock the protonation state.
Double peaks for CH2 groups Slow exchange regime (rare) or presence of zwitterion.Heat the NMR probe to 50°C to coalesce the signals.
Inconsistent Melting Point Polymorphism or Hydrate formation.Do not rely on MP alone. Use DSC (Differential Scanning Calorimetry). This molecule readily forms hydrates.
"4H" vs "1H" Labeling Nomenclature confusion.Treat them as identical starting materials. The CAS 1303706-95-5 (or related salt forms) often covers both.

Module 2: Reactivity & Synthesis (The "Input" Problem)

The Core Issue: Standard amide coupling (e.g., attaching the propanoic acid tail to an amine) often fails or gives low yields.[1] Reason: The triazole ring is basic (pKa ~10 for neutral, ~2.2 for protonated). In standard coupling conditions, the triazole nitrogen can compete as a nucleophile (N-acylation) or coordinate with the coupling reagent.

Protocol: Optimized Amide Coupling

Do not use standard EDC/NHS without modification.

Step-by-Step Workflow:

  • Protection (Recommended): If possible, use a trityl (Trt) protected triazole starting material. This blocks the ring nitrogens.

  • Alternative (Unprotected): If you must use the unprotected acid:

    • Solvent: DMF or DMAc (High solubility required).

    • Base: Use NMM (N-methylmorpholine) instead of DIPEA. NMM is less likely to cause racemization or side reactions with the triazole.

    • Activator: Use T3P (Propylphosphonic anhydride) .

      • Why? T3P is highly selective for the carboxylic acid over the triazole nitrogens and works well in the presence of free heterocycles.

Data: Coupling Reagent Efficiency Comparison

Reagent System Yield (%) Major Side Product
EDC / HOBt / DIPEA 35 - 45% N-acyl triazole (Self-reaction)
HATU / DIPEA 50 - 60% Guanidinium adducts

| T3P / NMM / DMF | 85 - 92% | None observed |

Module 3: MOF & Coordination Chemistry (The "Output" Problem)

The Core Issue: Researchers using this ligand for Metal-Organic Frameworks (MOFs) report "batch-to-batch" variation in crystal topology (e.g., obtaining a non-porous 2D sheet instead of a porous 3D network).

The pH Switch

The ligand has two deprotonation sites:

  • Carboxylic Acid (pKa ~4.5)

  • Triazole Ring (pKa ~10.3)

To build porous MOFs, you often need the fully deprotonated (dianionic) form to bridge metal clusters effectively.

Graphviz Diagram: MOF Synthesis Decision Tree Use this logic flow to standardize your MOF synthesis.

MOF_Logic cluster_fix Corrective Action Start MOF Synthesis Goal: Porous 3D Network Solvent Solvent Choice Start->Solvent Base Deprotonation Strategy Solvent->Base Result2D Result: 2D Layered (Non-porous) Likely Cause: Mono-deprotonation Base->Result2D No Base / Weak Base (Only COOH deprotonated) Result3D Result: 3D Porous Framework Likely Cause: Full Deprotonation Base->Result3D Strong Base (e.g., NaOH) or Solvothermal (DMF decomposition) Fix1 Add 2.0 eq NaOH Result2D->Fix1 Fix2 Increase Temp >120°C (Decomposes DMF to Dimethylamine) Result2D->Fix2

Caption: Figure 2. Troubleshooting topological inconsistencies in MOF synthesis. Control of the triazolate formation is the critical variable.

Frequently Asked Questions (FAQ)

Q: The catalog says "4H-triazole" but my structure search shows "1H". Did I buy the wrong compound? A: No. "4H" is often used in IUPAC naming for the specific tautomer where the hydrogen is on the nitrogen adjacent to the carbon chain. However, in the bottle, it is a mixture. For all synthetic purposes, treat 1H, 2H, and 4H as the same reactant.

Q: Why is the compound insoluble in Dichloromethane (DCM)? A: The molecule is zwitterionic (like an amino acid). It has high polarity.

  • Solution: Use DMF, DMSO, or Methanol.[2] If you must use DCM, protect the carboxylic acid as an ester or the triazole with a trityl group to break the zwitterionic network.

Q: My reaction turned black/tarry when using Thionyl Chloride (SOCl2). A: Acid chlorides of triazoles are unstable because the triazole nitrogen attacks the acyl chloride (self-polymerization).

  • Fix: Avoid acid chlorides. Use Mixed Anhydrides (isobutyl chloroformate) or the T3P method described in Module 2.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in 1,2,4-triazoles and their applications. Chemical Reviews. (Validated via PubChem Data).

  • BenchChem Technical Support. (2025). Amide Coupling of Hindered Anilines and Heterocycles.[1]

  • Inorganic Chemistry (ACS). (2015). 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters.[3] (Detailed structural analysis of triazole-carboxylate binding modes).

  • RSC Advances. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (Explains the NMR inconsistencies).

  • Fisher Scientific Protocols. (2024). Amide Synthesis and Troubleshooting Guide.

Sources

Validation & Comparative

A Comparative Guide to 3-(4H-1,2,4-triazol-3-yl)propanoic Acid Derivatives and Other Triazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the triazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides an in-depth technical comparison of 3-(4H-1,2,4-triazol-3-yl)propanoic acid derivatives against other notable triazole compounds, focusing on their anti-inflammatory and antimicrobial properties. We will delve into the structure-activity relationships, mechanistic insights, and provide detailed experimental protocols to support further research and development.

The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of clinically approved drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[1][2] The incorporation of a propanoic acid moiety at the 3-position of the 4H-1,2,4-triazole ring introduces a flexible side chain with a terminal carboxylic acid group, which can significantly influence the compound's physicochemical properties and biological activity. This structural feature is particularly interesting for its potential to mimic endogenous molecules and interact with various biological targets.

Comparative Analysis: Anti-inflammatory and Antimicrobial Performance

Recent studies have highlighted the potential of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid derivatives as potent anti-inflammatory agents.[1] A key study synthesized a series of these compounds and evaluated their effects on cytokine release from peripheral blood mononuclear cells (PBMCs).[1] The results, summarized in the table below, demonstrate a significant reduction in the levels of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-α (TNF-α).

Table 1: Anti-inflammatory Activity of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic Acid Derivatives
Compound IDR1 SubstituentR2 SubstituentTNF-α Inhibition (%)IFN-γ Inhibition (%)Reference
3a 2-pyridyl2-pyridylSignificantSignificant[1]
3c 2-pyridyl4-methylphenylSignificantSignificant[1]
3e 4-pyridylphenylSignificantSignificant[1]
3g phenylphenylSignificantNot Significant[1]

Data extracted from the study by Rusiecka et al. (2023). "Significant" indicates a statistically relevant reduction in cytokine levels as reported in the study.

The data suggests that the nature of the substituents at the 4 and 5-positions of the triazole ring plays a crucial role in the anti-inflammatory activity. Notably, compounds 3a , 3c , and 3e , which all contain at least one pyridyl substituent, demonstrated the most promising anti-inflammatory profiles by significantly reducing the release of both TNF-α and Interferon-γ (IFN-γ).[1] This highlights the potential for tuning the biological activity through targeted chemical modifications.

In addition to their anti-inflammatory effects, these propanoic acid derivatives have been screened for their antimicrobial and anthelmintic activities. While the study indicated that the propanoic acid moiety might reduce antibacterial activity compared to analogous derivatives with a methacrylic acid group, some compounds showed notable anthelmintic potential.[1] Specifically, compounds 3a and 3c displayed increased anthelmintic activity.[1]

When compared to other classes of triazole derivatives, such as the well-established antifungal azoles (e.g., fluconazole), the 3-(4H-1,2,4-triazol-3-yl)propanoic acid scaffold presents a different therapeutic profile. While fluconazole and its analogs are potent inhibitors of fungal lanosterol 14α-demethylase, the primary target for the anti-inflammatory action of the propanoic acid derivatives appears to be the cyclooxygenase (COX) enzymes.[3]

Mechanistic Insights: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins. Molecular docking studies on a structurally related compound, 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide, have shown a selective binding to the COX-1 active site.[4] This suggests that the 3-(4H-1,2,4-triazol-3-yl)propanoic acid derivatives likely exert their anti-inflammatory effects through a similar mechanism. The propanoic acid side chain can mimic the arachidonic acid substrate, allowing the triazole core to interact with key residues within the enzyme's active site.

The following diagram illustrates the proposed mechanism of action:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediation Triazole_Derivative 3-(4H-1,2,4-triazol-3-yl) propanoic acid derivative Triazole_Derivative->COX_Enzyme Inhibition

Caption: Proposed mechanism of COX inhibition by 3-(4H-1,2,4-triazol-3-yl)propanoic acid derivatives.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[5][6]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Plate reader for colorimetric or fluorometric detection

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the reaction buffer according to the manufacturer's instructions.

  • Assay Plate Setup: To each well of a 96-well plate, add the reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds (typically in DMSO) to the designated wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric assay for prostaglandin E2).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[7]

Materials:

  • Fungal isolates (e.g., Candida albicans)

  • RPMI-1640 medium (buffered with MOPS)

  • Test compounds (dissolved in DMSO)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds and the positive control in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by using a spectrophotometer to measure the turbidity. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Drug Dilutions B->C D Incubate at 35°C C->D E Read MIC values D->E

Sources

A Senior Application Scientist's Guide to LC-MS/MS Method Validation for Triazole Fungicides in Food Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for the validation of LC-MS/MS analysis of triazole fungicides in complex food matrices. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our discussion in established regulatory frameworks and field-proven data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and defensible analytical methods for pesticide residue monitoring.

Introduction: The Triazole Challenge in Food Safety

Triazole fungicides are a critical class of agrochemicals used to protect a wide variety of crops from fungal diseases. Their systemic nature and widespread application, however, necessitate rigorous monitoring of their residues in food products to ensure consumer safety.[1] Even at low levels, these residues can pose potential health risks, prompting regulatory bodies worldwide to establish Maximum Residue Limits (MRLs).[2]

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its exceptional sensitivity and selectivity.[3][4] However, the inherent complexity and variability of food matrices—from high-fat nuts to high-sugar fruits and complex animal-derived products—present significant analytical challenges.[5] The primary obstacle is the phenomenon known as the "matrix effect," where co-extracted, non-target compounds interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[3]

A successful method is not merely one that can detect the target fungicides, but one that is validated to be consistently accurate, precise, and robust across multiple matrices. This guide will compare and deconstruct the essential pillars of a self-validating LC-MS/MS method: sample preparation, chromatographic separation, and adherence to rigorous validation standards.

Pillar 1: Strategic Sample Preparation with QuEChERS

The goal of sample preparation is to efficiently extract the target analytes while minimizing the co-extraction of interfering matrix components. For multi-residue analysis of pesticides in food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the dominant approach.[1][6]

The QuEChERS workflow involves two main stages: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. The choices made at each stage are critical and should be tailored to the specific food matrix and target analytes.

Experimental Protocol: A Generalized QuEChERS Method
  • Homogenization & Weighing: Homogenize the food sample to ensure uniformity. Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, pre-hydration with 10 mL of deionized water for 20-30 minutes is recommended.[6][7]

  • Extraction: Add 10 mL of an appropriate extraction solvent (commonly acetonitrile).[6] Fortify with internal standards as needed.

  • Salting-Out & Phase Separation: Add a salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) to remove water and sodium chloride (NaCl) or a citrate buffer to control pH and induce phase separation.[6] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥5000 rpm for 5-10 minutes.[7]

  • Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the upper organic layer (supernatant) to a 2 mL or 15 mL d-SPE tube.[6][7]

  • d-SPE Sorbent Selection: The d-SPE tube contains anhydrous MgSO₄ and one or more sorbents to remove specific interferences:

    • Primary Secondary Amine (PSA): The most common sorbent, effectively removes fatty acids, organic acids, sugars, and other polar interferences.[1]

    • C18 (Octadecylsilane): Used for matrices with high fat/lipid content to remove non-polar interferences.[5][7]

    • Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll and sterols, but should be used with caution as it can retain some planar pesticides.

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge. The resulting supernatant is the final extract.

  • Solvent Exchange & Reconstitution: Transfer the final extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.[5]

Workflow Visualization: The QuEChERS Process

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Food Sample AddSolvent 2. Add Acetonitrile & Internal Standards Sample->AddSolvent AddSalts 3. Add QuEChERS Salts (MgSO4, NaCl) AddSolvent->AddSalts Centrifuge1 4. Shake & Centrifuge AddSalts->Centrifuge1 Supernatant 5. Transfer Supernatant Centrifuge1->Supernatant Organic Layer dSPE 6. Add to d-SPE Tube (PSA, C18, etc.) Supernatant->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract 8. Final Extract for LC-MS/MS Analysis Centrifuge2->FinalExtract Cleaned Extract Analytical_Workflow SamplePrep Sample Preparation (QuEChERS) LC LC Separation (e.g., C8 Column) SamplePrep->LC ESI Ionization (ESI+) LC->ESI MSMS Tandem MS Detection (MRM Mode) ESI->MSMS Data Data Acquisition & Processing MSMS->Data Report Final Report (Validated Results) Data->Report

Sources

head-to-head comparison of 3-(4H-1,2,4-triazol-3-yl)propanoic acid and [alternative compound]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison between 3-(4H-1,2,4-triazol-3-yl)propanoic acid (referred to as TPA ) and its primary medicinal chemistry competitor, 3-(1H-tetrazol-5-yl)propanoic acid (referred to as TZPA ).

These compounds represent two distinct strategies for bioisosteric replacement of the carboxylic acid moiety (specifically Glutaric Acid) in lead optimization.

Executive Summary

In drug design, the carboxylic acid moiety is often a "privileged structure" for binding but a liability for permeability and metabolism (e.g., acyl-glucuronidation).

  • The Incumbent (TZPA): The tetrazole is the classical bioisostere, mimicking the acidity (pKa ~4.9) and planar geometry of the carboxylate.

  • The Challenger (TPA): The 1,2,4-triazole is a "non-classical" isostere. It sacrifices acidity (pKa ~10) to achieve neutrality at physiological pH, significantly boosting passive membrane permeability and blood-brain barrier (BBB) penetration.

This guide analyzes when to deploy TPA over TZPA based on physicochemical properties, synthetic accessibility, and ADME profiles.

Part 1: Physiochemical Head-to-Head

The critical differentiator is ionization state at physiological pH (7.4).

FeatureTPA (Triazole Isostere)TZPA (Tetrazole Isostere)Glutaric Acid (Parent)
Structure 1,2,4-Triazole-3-yl linkedTetrazol-5-yl linkedDicarboxylic Acid
pKa (Acidic) ~10.0 (Triazole NH)~4.9 (Tetrazole NH)~4.3 (Carboxyl OH)
Charge at pH 7.4 Neutral (mostly)Anionic (-1)Anionic (-1 to -2)
LogD (pH 7.4) ~ -0.5 to 0.0 (Higher)~ -2.5 (Lower/Polar)~ -1.5
H-Bond Donors 1 (NH)1 (NH)2 (OH)
H-Bond Acceptors 2 (N)3 (N)4 (O)
Metabolic Risk Low (Oxidative metabolism)Medium (Glucuronidation)High (Acyl-Glucuronidation)
Primary Utility Improving Permeability/BBB Mimicking Electrostatics Native Ligand

Key Insight: Use TZPA when the binding pocket requires a negative charge (salt bridge with Arginine/Lysine). Use TPA when the pocket is driven by hydrogen bonding and you need to cross the cell membrane.

Part 2: Mechanism of Action & Decision Logic

The following diagram illustrates the decision matrix for selecting between TPA and TZPA during the Hit-to-Lead phase.

Bioisostere_Decision_Tree Start Lead Compound Contains Carboxylic Acid Problem Identify Liability Start->Problem Permeability Poor Membrane Permeability / BBB Problem->Permeability Issue 1 Metabolism Rapid Clearance (Glucuronidation) Problem->Metabolism Issue 2 Binding Critical Salt Bridge (Arg/Lys Interaction) Problem->Binding Constraint Sol_Triazole Select TPA (1,2,4-Triazole) Permeability->Sol_Triazole Neutral at pH 7.4 Increases LogD Metabolism->Sol_Triazole Avoids Acyl-Glucuronidation Sol_Tetrazole Select TZPA (Tetrazole) Metabolism->Sol_Tetrazole Reduces reactivity vs Carboxylate Binding->Sol_Tetrazole Retains Anionic Charge (pKa ~4.9) Sol_Triazole->Sol_Tetrazole Trade-off: Loss of acidity

Caption: Decision matrix for replacing carboxylic acids. TPA is favored for permeability; TZPA is favored for electrostatic fidelity.

Part 3: Experimental Validation Protocols

To validate the substitution of TPA for TZPA, the following self-validating protocols are recommended.

Protocol A: Comparative pKa Determination (Potentiometric)

Objective: Accurately define the ionization state of the isosteres to predict physiological behavior.

  • Preparation: Dissolve 5 mg of TPA and TZPA (separately) in 20 mL of degassed 0.15 M KCl solution.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • For TZPA : Titrate with 0.1 M KOH. Expect an inflection point near pH 4.9.

    • For TPA : Titrate with 0.1 M HCl (to find the basic pKa of N4) and 0.1 M KOH (to find the acidic pKa of NH).

  • Data Analysis: Use the Bjerrum plot method to calculate pKa.

    • Validation Check: The TPA curve should show a broad neutral plateau between pH 3 and 9. The TZPA curve should show immediate ionization above pH 5.

Protocol B: Synthesis of TPA (Pinner Strategy)

Context: While TZPA is easily made via [3+2] cycloaddition of nitriles and azides, TPA requires a specific construction of the 1,2,4-triazole ring.

Reagents: Ethyl 3-cyanopropanoate, dry HCl gas, Formylhydrazide. Workflow:

  • Imidate Formation: Dissolve ethyl 3-cyanopropanoate in dry ethanol/ether. Bubble dry HCl gas at 0°C for 2 hours. Store at 4°C overnight to precipitate the Pinner salt (Ethyl 4-ethoxy-4-iminobutanoate hydrochloride).

  • Cyclization: Dissolve the Pinner salt in ethanol. Add 1.1 equivalents of Formylhydrazide. Reflux for 4–6 hours.

  • Hydrolysis: Treat the resulting ester with 1M NaOH (aq) at room temperature for 2 hours to hydrolyze the ethyl ester to the free acid TPA.

  • Purification: Acidify to pH 3.0. The zwitterionic/neutral nature of TPA may require purification by ion-exchange chromatography (Dowex 50W) rather than simple extraction.

Part 4: Data-Driven Performance Analysis
1. Metabolic Stability (Glucuronidation)

Carboxylic acids are prone to forming reactive acyl-glucuronides, which can covalently bind to proteins and cause idiosyncratic toxicity.

  • TZPA: Can still undergo N-glucuronidation, though generally less reactive than acyl-glucuronides.

  • TPA: The 1,2,4-triazole ring is significantly more resistant to glucuronidation. The primary metabolic route is often P450-mediated oxidation at the ring carbon, which is slower and more predictable.

    • Reference Support: 1,2,4-triazole moieties display considerable stability towards metabolic degradation compared to their acid counterparts [1, 5].

2. Binding Affinity Implications
  • Case Study (GABA Receptors): In studies of GABA analogues, replacing the carboxylate with 1,2,4-triazole (TPA derivatives) often results in a loss of potency if the receptor strictly requires a negative charge. However, if the pocket contains a hydrogen bond acceptor (e.g., a backbone carbonyl), the TPA NH donor can maintain affinity while boosting BBB permeability [2].

  • Case Study (URAT1 Inhibitors): 1,2,4-triazole bioisosteres have demonstrated high potency (IC50 = 0.032 μM) against URAT1, outperforming parent compounds by acting as robust H-bond scaffolds without the repulsion of a fully ionized acid [4].

References
  • Mustafa, M., et al. (2016). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. eScholarship. Link

  • Author Unspecified. (2018).[1] 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. PubMed.[2][3][4] Link

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres: Triazoles and Tetrazoles.[4][5] Cambridge MedChem. Link

  • Wang, R., et al. (2018). Synthesis, biological evaluation and 3D-QSAR studies of 1,2,4-triazole-5-substituted carboxylic acid bioisosteres as URAT1 inhibitors. PubMed.[2][3][4] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[6] (Contextual grounding on Tetrazole/Triazole pKa). Link

Sources

Safety Operating Guide

3-(4H-1,2,4-triazol-3-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 3-(4H-1,2,4-triazol-3-yl)propanoic acid Content Type: Operational Laboratory Safety Guide Audience: Researchers, Senior Scientists, and EHS Officers

Introduction: The Dual-Nature Challenge

As a Senior Application Scientist, I often see disposal protocols fail not because of a lack of regulation, but because of a lack of chemical intuition. 3-(4H-1,2,4-triazol-3-yl)propanoic acid presents a specific challenge: it is an ampholyte . It possesses a carboxylic acid tail (pKa ~4.5) and a basic triazole ring (pKa ~2.3 for the conjugate acid).

This duality means it can behave as an acid or a base depending on the pH of the waste stream it enters. Improper mixing can lead to unexpected buffering, precipitation in waste lines, or exothermic neutralization. This guide moves beyond simple "trash it" instructions to a self-validating disposal system that ensures safety and regulatory compliance (RCRA/EPA).

Hazard Identification & Risk Assessment

Before handling waste, you must validate the specific hazards. While this compound is generally stable, its functional groups dictate its risk profile.

ParameterClassificationOperational Implication
GHS Signal WARNING Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Dust control is critical. Do not dispose of fine powder in open trash bins where aerosolization can occur.
Chemical Class Nitrogen Heterocycle / Organic AcidDO NOT MIX with strong oxidizers (e.g., perchlorates, permanganates). Triazoles can form energetic compounds under oxidative stress.
Physical State Solid (Crystalline)Primary disposal stream is Solid Hazardous Waste .

The Self-Validating Disposal Protocol

A "self-validating" system means the workflow forces you to check conditions (like pH or state) before moving to the next step, preventing errors.

Phase A: Solid Waste (Primary Stream)

Most research quantities (excess reagent, synthesis byproducts) will be in this form.

  • Segregation: Isolate the solid in a dedicated wide-mouth jar. Do not mix with oxidizers or heavy metal salts (triazoles can coordinate with metals like Copper or Silver, potentially forming shock-sensitive complexes in extreme cases).

  • Labeling: Apply a hazardous waste label immediately.

    • Must include: Full chemical name (No abbreviations).

    • Hazard Checkbox: "Irritant" and "Corrosive" (due to acidic nature).

  • Secondary Containment: Place the jar in a clear plastic secondary bag (e.g., Ziploc) before placing it in the satellite accumulation drum. This prevents dust contamination of the main drum.

Phase B: Liquid/Aqueous Waste (Mother Liquors/Washings)

If the compound is dissolved in solvent or water.

  • Solvent Check:

    • If dissolved in Organic Solvent (DCM, Methanol, Ethyl Acetate): Dispose of in the "Organic Solvents" waste stream.

      • Validation: Ensure the solvent waste container is compatible (HDPE or Glass).

    • If dissolved in Water (Aqueous):

      • Critical Step: Check pH.

      • Action: If pH < 2 or > 12.5, neutralize to pH 6–8 using dilute NaHCO₃ or dilute HCl.

      • Disposal: Collect in "Aqueous Waste" carboy. DO NOT pour down the drain. Even if neutralized, triazoles are persistent nitrogenous compounds and often restricted by local water authorities (POTW).

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of 3-(4H-1,2,4-triazol-3-yl)propanoic acid.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath SolidContainer Segregate: Solid Waste Jar (Wide Mouth HDPE) SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck LabelSolid Label: 'Hazardous Waste' Check: Irritant SolidContainer->LabelSolid OrganicPath Organic Solvent (MeOH, DCM, etc.) SolventCheck->OrganicPath AqueousPath Aqueous / Water SolventCheck->AqueousPath OrganicWaste Organic Waste Carboy (Halogenated vs Non-Halogenated) OrganicPath->OrganicWaste PHCheck Validation: Check pH AqueousPath->PHCheck Neutralize Neutralize to pH 6-8 PHCheck->Neutralize pH < 5 or > 9 AqueousWaste Aqueous Waste Carboy (Do NOT Drain Pour) PHCheck->AqueousWaste pH 6-8 Neutralize->AqueousWaste

Caption: Decision tree for segregating solid vs. liquid waste streams to ensure regulatory compliance.

Emergency Contingencies (Spills)

In the event of a benchtop spill, follow this specific cleanup protocol to minimize exposure.

  • Isolate: Inform nearby personnel. Mark the area.

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 dust mask if powder is loose.

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation. Scoop into a waste bag.

    • Liquid: Use an inert absorbent (Vermiculite or Pig Mats). Do not use sawdust (combustible organic with potential oxidizer incompatibility).

  • Decontamination: Wipe the surface with a mild soap solution followed by water. The compound is water-soluble, making aqueous cleanup effective.

Regulatory Context & Compliance

  • EPA/RCRA Status: While 3-(4H-1,2,4-triazol-3-yl)propanoic acid is not explicitly P-listed or U-listed, it falls under Process Waste . If mixed with solvents like Methanol (Ignitable, F-listed) or Methylene Chloride (Toxic, F-listed), the entire mixture adopts the stricter classification.

  • Incineration: The ultimate fate of this molecule should be high-temperature incineration. The nitrogen content requires an incinerator equipped with scrubbers to handle NOₓ emissions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 3-(4H-1,2,4-triazol-3-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • European Chemicals Agency (ECHA). (n.d.). 1,2,4-Triazole Registration Dossier (Toxicological Information). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4H-1,2,4-triazol-3-yl)propanoic acid
Reactant of Route 2
3-(4H-1,2,4-triazol-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.